molecular formula C4H11NO3S2 B3188728 EC33 CAS No. 232261-88-0

EC33

Cat. No.: B3188728
CAS No.: 232261-88-0
M. Wt: 185.3 g/mol
InChI Key: GHOHRLXVWJYYKJ-BYPYZUCNSA-N
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Description

EC33 is a useful research compound. Its molecular formula is C4H11NO3S2 and its molecular weight is 185.3 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(3S)-3-amino-4-sulfanylbutane-1-sulfonic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H11NO3S2/c5-4(3-9)1-2-10(6,7)8/h4,9H,1-3,5H2,(H,6,7,8)/t4-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GHOHRLXVWJYYKJ-BYPYZUCNSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(CS(=O)(=O)O)C(CS)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C(CS(=O)(=O)O)[C@@H](CS)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H11NO3S2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

185.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

232261-88-0
Record name 3-Amino-4-mercapto-1-butanesulfonic acid, (3S)-
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/DDA48ZH8UU
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

The Multifaceted Role of Ecm33 in Saccharomyces cerevisiae: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ecm33 (Extracellular mutant 33) is a glycosylphosphatidylinositol (GPI)-anchored cell wall protein in Saccharomyces cerevisiae that plays a critical, multifaceted role in maintaining cell wall integrity, responding to environmental stress, and influencing metabolic output. This technical guide provides an in-depth analysis of the known functions of Ecm33, supported by quantitative data, detailed experimental protocols, and visual representations of its involvement in key cellular signaling pathways. Understanding the intricate functions of Ecm33 offers potential avenues for the development of novel antifungal therapies and the engineering of robust yeast cell factories.

Core Functions of Ecm33p

Ecm33p is fundamentally involved in the proper construction and maintenance of the yeast cell wall.[1][2] Its primary functions can be categorized as follows:

  • Cell Wall Integrity and Biogenesis: Ecm33p is required for the correct assembly of the mannoprotein outer layer of the cell wall.[1][2][3] Deletion of ECM33 leads to a weakened and disorganized cell wall structure, characterized by irregular thickness and a diminished mannoprotein layer.[4][5] This structural defect triggers a compensatory response, leading to increased chitin deposition.[6][7]

  • Signaling Pathway Modulation: Ecm33p is a known activator of the Cell Wall Integrity (CWI) pathway.[6][7] Its absence leads to the constitutive activation of this pathway, evidenced by increased levels of phosphorylated Slt2p, the mitogen-activated protein kinase (MAPK) of the CWI pathway.[3] Furthermore, Ecm33p is implicated in the nutrient-responsive TORC1 signaling pathway, where it is required for efficient glucose uptake.[8]

  • Metabolic Influence: Modulation of ECM33 expression has a significant impact on the production of various metabolites. Deletion of ECM33 has been shown to increase the production of squalene and improve the fermentation capacity of wine yeast.[7] Both deletion and overexpression of ECM33 can enhance the yield of p-coumaric acid and β-carotene.[6][7]

Quantitative Data on Ecm33p Function

The following tables summarize the quantitative effects of ECM33 modulation on various cellular processes as reported in the literature.

Metabolite Genetic Modification Change in Production/Yield Reference Strain Source
Squaleneecm33Δ12% increaseSqualene-producing S. cerevisiae[7]
p-Coumaric Acidecm33ΔSignificant increase in specific yieldp-Coumaric acid-producing S. cerevisiae[7]
p-Coumaric AcidECM33 overexpressionSignificant increase in specific yieldp-Coumaric acid-producing S. cerevisiae[6]
β-Caroteneecm33ΔSignificant increase in specific yieldβ-Carotene-producing S. cerevisiae[7]
β-CaroteneECM33 overexpressionSignificant increase in specific yieldβ-Carotene-producing S. cerevisiae[6]

Table 1: Impact of ECM33 Modulation on Metabolite Production

Phenotype Genetic Modification Observation Source
Cell Wall Chitin Contentecm33ΔIncreased chitin deposition[6][7]
Cell Wall Structureecm33ΔIrregular thickness, disorganized layered structure, thin or absent mannoprotein outer layer[4]
Cell Wall StructureECM33 overexpressionThicker cell wall, more structured than wild-type[6]
CWI Pathway Activationecm33ΔIncreased levels of activated Slt2p[3]
Glucose Uptakeecm33ΔReduced efficiency of glucose uptake[8]
ATP Levelsecm33ΔReduced ATP levels[8]
Autophagyecm33ΔInduction of autophagy even in high glucose[8]
Growth on Cell Wall Stressors (Calcofluor White, Caffeine)ecm33ΔImpaired growth/Increased sensitivity[6][7]

Table 2: Phenotypic Consequences of ECM33 Deletion and Overexpression

Signaling Pathways Involving Ecm33p

Ecm33p is a key player in at least two major signaling pathways in S. cerevisiae: the Cell Wall Integrity (CWI) pathway and the TORC1 pathway.

Cell Wall Integrity (CWI) Pathway

The CWI pathway is a conserved MAPK cascade that responds to cell wall stress and regulates cell wall biogenesis.[9][10] Ecm33p is thought to function upstream in this pathway, possibly acting as or influencing a cell surface sensor.[6][7] Deletion of ECM33 leads to a weakened cell wall, which in turn activates the CWI pathway as a compensatory mechanism.[3][5]

CWI_Pathway cluster_membrane Plasma Membrane cluster_nucleus Nucleus Ecm33 Ecm33 Sensors Wsc1, Mid2, etc. Ecm33->Sensors Influences Rho1_GDP Rho1-GDP Sensors->Rho1_GDP Activates GEF (Rom2) Rho1_GTP Rho1-GTP Rho1_GDP->Rho1_GTP Pkc1 Pkc1 Rho1_GTP->Pkc1 Activates Bck1 Bck1 (MEKK) Pkc1->Bck1 Mkk1_2 Mkk1/2 (MEK) Bck1->Mkk1_2 Slt2 Slt2 (MAPK) Mkk1_2->Slt2 Slt2_P Slt2-P Slt2->Slt2_P Phosphorylation Rlm1 Rlm1 Slt2_P->Rlm1 SBF SBF Slt2_P->SBF Cell_Wall_Genes Cell Wall Gene Expression Rlm1->Cell_Wall_Genes SBF->Cell_Wall_Genes

Caption: The Cell Wall Integrity (CWI) pathway in S. cerevisiae.

TORC1 Signaling Pathway

The TORC1 pathway is a central regulator of cell growth, proliferation, and metabolism in response to nutrient availability, particularly glucose and nitrogen.[8][11] Ecm33 has been identified as a novel factor required for efficient glucose uptake, which is a critical upstream event for the full activation of TORC1 signaling.[8] In the absence of Ecm33, cells exhibit characteristics of starvation even in the presence of high glucose.[8]

TORC1_Pathway cluster_extracellular Extracellular cluster_membrane Plasma Membrane Glucose_ext Glucose Glucose_Transporter Glucose Transporters Glucose_ext->Glucose_Transporter Transport Ecm33 Ecm33 Ecm33->Glucose_Transporter Promotes Efficiency Glucose_int Intracellular Glucose Glucose_Transporter->Glucose_int TORC1 TORC1 Glucose_int->TORC1 Activates Sch9 Sch9 TORC1->Sch9 Activates Tap42_Sit4 Tap42-Sit4 TORC1->Tap42_Sit4 Inhibits Autophagy Autophagy TORC1->Autophagy Inhibits Ribosome_Biogenesis Ribosome Biogenesis & Protein Synthesis Sch9->Ribosome_Biogenesis Tap42_Sit4->Autophagy Inhibits

Caption: The role of Ecm33 in the TORC1 signaling pathway.

Experimental Protocols

Detailed methodologies for key experiments cited in the study of Ecm33 are provided below.

Analysis of Cell Wall Chitin Deposition via Calcofluor White Staining

This protocol is used to visualize chitin in the yeast cell wall, which fluoresces when bound by Calcofluor White.

Materials:

  • Yeast culture

  • 10% Potassium Hydroxide (KOH)

  • Calcofluor White M2R stain (e.g., 1 mg/mL stock in water)

  • Phosphate-buffered saline (PBS), pH 7.4

  • Microscope slides and coverslips

  • Fluorescence microscope with a DAPI filter set (Excitation ~350 nm, Emission ~450 nm)

Procedure:

  • Harvest yeast cells from a liquid culture (logarithmic phase) by centrifugation (e.g., 3000 x g for 5 minutes).

  • Wash the cells once with PBS and resuspend the pellet in PBS to an appropriate density (e.g., OD600 of 1.0).

  • On a clean microscope slide, mix 5 µL of the cell suspension with 1 µL of 10% KOH (optional, helps to clear the specimen).

  • Add 1 µL of Calcofluor White M2R stock solution to the cell suspension on the slide and mix gently.

  • Incubate for 1-5 minutes at room temperature.

  • Place a coverslip over the suspension.

  • Observe the cells under a fluorescence microscope using a DAPI filter set. Chitin-rich structures, such as bud scars and the cell wall of ecm33Δ mutants, will show bright blue-white fluorescence.[12]

Visualization of Cell Wall Ultrastructure by Transmission Electron Microscopy (TEM)

This protocol allows for high-resolution imaging of the yeast cell wall layers.

Materials:

  • Yeast culture

  • Primary fixative: 2.5% glutaraldehyde in 0.1 M sodium cacodylate buffer, pH 7.2

  • Post-fixative: 1% osmium tetroxide in 0.1 M sodium cacodylate buffer, pH 7.2

  • 1% aqueous uranyl acetate

  • Ethanol series (30%, 50%, 70%, 90%, 100%) for dehydration

  • Propylene oxide

  • Epoxy resin (e.g., Spurr's or Epon)

  • Ultramicrotome and TEM grids

Procedure:

  • Fixation: Harvest mid-log phase yeast cells by centrifugation. Resuspend the pellet in the primary fixative and incubate for 1-2 hours at room temperature.

  • Washing: Wash the cells three times with 0.1 M sodium cacodylate buffer.

  • Post-fixation: Resuspend the cells in the post-fixative and incubate for 1 hour at room temperature. This step enhances the contrast of membranes.

  • Staining: Wash the cells with distilled water and then stain with 1% aqueous uranyl acetate for 1 hour in the dark.

  • Dehydration: Dehydrate the samples through a graded ethanol series (e.g., 10 minutes at each concentration).

  • Infiltration: Infiltrate the samples with a 1:1 mixture of propylene oxide and epoxy resin for 1 hour, followed by 100% resin overnight.

  • Embedding and Polymerization: Embed the samples in fresh resin in molds and polymerize at 60°C for 48 hours.

  • Sectioning and Imaging: Cut ultrathin sections (60-80 nm) using an ultramicrotome, collect them on TEM grids, and stain with lead citrate. Image the sections using a transmission electron microscope.[2][4][13]

Analysis of Protein N-Glycosylation

This protocol outlines a general workflow for analyzing defects in protein N-glycosylation, as observed in ecm33Δ mutants.

Materials:

  • Yeast cell lysates

  • Denaturing buffer (e.g., containing SDS and DTT)

  • Endoglycosidase H (Endo H) or Peptide-N-Glycosidase F (PNGase F)

  • SDS-PAGE gels and Western blotting apparatus

  • Antibodies against specific glycoproteins (e.g., invertase, carboxypeptidase Y)

Procedure:

  • Protein Extraction: Prepare total protein extracts from wild-type and ecm33Δ yeast strains.

  • Denaturation: Denature a portion of the protein extract by heating in a denaturing buffer.

  • Deglycosylation: Treat the denatured protein extract with Endo H or PNGase F according to the manufacturer's instructions. This will cleave N-linked glycans from the proteins.

  • SDS-PAGE and Western Blotting: Run untreated and deglycosylated protein samples on an SDS-PAGE gel. Transfer the proteins to a nitrocellulose or PVDF membrane.

  • Immunodetection: Probe the membrane with a primary antibody specific to a known glycoprotein, followed by a suitable secondary antibody.

  • Analysis: Compare the electrophoretic mobility of the glycoprotein from wild-type and ecm33Δ strains, with and without deglycosylation. A shift in mobility in the untreated samples from the ecm33Δ mutant compared to the wild-type can indicate altered glycosylation. The deglycosylated samples serve as a control, showing the size of the protein backbone.[14][15]

Conclusion and Future Directions

Ecm33p is a pivotal protein in Saccharomyces cerevisiae, acting as a key node that integrates cell wall biogenesis, stress signaling, and cellular metabolism. Its role in both the CWI and TORC1 pathways highlights its importance in the cell's ability to respond to its environment. The quantitative data presented underscore the significant impact that modulating ECM33 expression can have on industrially relevant outputs, making it a promising target for metabolic engineering.

Future research should focus on elucidating the precise molecular mechanism by which Ecm33p influences glucose uptake and activates the CWI pathway. Identifying its direct interaction partners on the cell surface and within the plasma membrane will be crucial for a complete understanding of its function. For drug development professionals, the essential role of Ecm33p in cell wall integrity, particularly in pathogenic fungi where homologs exist, presents an attractive target for the development of novel antifungal agents with a potentially unique mechanism of action.

References

Ecm33 Protein: A Comprehensive Technical Guide to Localization and Expression

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

The Ecm33 protein (Extracellular Mutant 33) is a highly conserved glycosylphosphatidylinositol (GPI)-anchored protein found in various yeast species, including Saccharomyces cerevisiae and Candida albicans. It plays a crucial role in maintaining cell wall integrity, regulating morphogenesis, and responding to environmental stresses. Ecm33 is localized to the plasma membrane and the cell wall and is implicated in key signaling pathways, including the Cell Wall Integrity (CWI) and TORC1 pathways. This technical guide provides a detailed overview of the subcellular localization and expression patterns of Ecm33, along with comprehensive experimental protocols for its study.

Subcellular Localization of Ecm33

Ecm33 is primarily localized to the cell periphery, consistent with its function as a cell surface protein. Its localization can be dynamic, shifting between the plasma membrane and the cell wall.

Primary Locations:

  • Plasma Membrane: Ecm33 is anchored to the plasma membrane via a GPI anchor. This localization is crucial for its function, as demonstrated by experiments where altered GPI-anchoring signals led to mislocalization and loss of function.

  • Cell Wall: A significant portion of Ecm33 is found in the fungal-type cell wall. It is covalently attached to the cell wall through its GPI remnant.

  • Endoplasmic Reticulum (ER): As a GPI-anchored protein, Ecm33 is synthesized and processed through the ER.

  • Mitochondrion: Some studies have also reported the presence of Ecm33 in the mitochondrion, where it is phosphorylated.

Expression Patterns of Ecm33

The expression of the ECM33 gene is regulated by various stress conditions and is under the control of specific transcription factors.

Transcriptional Regulation

In fission yeast, the expression of ecm33+ is regulated by the Pmk1 MAPK signaling pathway. The transcription factors Atf1 and Mbx1 bind to the promoter region of ecm33+ to control its expression. Under unstressed conditions, the mRNA level of ecm33+ is significantly reduced in cells lacking Pmk1 or Atf1.

Expression Under Stress Conditions

Deletion of ECM33 leads to hypersensitivity to cell wall damaging agents like Calcofluor White and Congo Red, indicating its importance in the cell wall stress response. In Saccharomyces cerevisiae, deletion of ECM33 results in an upregulation of the chitin synthase gene CHS3, leading to increased chitin deposition in the cell wall.

Quantitative Expression Data
OrganismCondition/Genetic BackgroundChange in Ecm33 ExpressionReference(s)
Schizosaccharomyces pombeΔpmk1 mutantSignificantly reduced mRNA
Schizosaccharomyces pombeΔatf1 mutantSignificantly reduced mRNA
Saccharomyces cerevisiaeΔecm33 mutantUpregulation of SLT2 & HOG1
Saccharomyces cerevisiaeΔecm33 mutantUpregulation of CHS3

Role in Signaling Pathways

Ecm33 is a key component of at least two major signaling pathways in yeast: the Pmk1 MAPK Cell Integrity Pathway and the TORC1 Signaling Pathway.

Pmk1 MAPK Cell Integrity Pathway

In fission yeast, Ecm33 acts as a negative regulator of the Pmk1 MAPK signaling pathway. Deletion of ecm33+ leads to hyperactivation of Pmk1 signaling. This pathway is crucial for maintaining cell integrity in response to various stresses.

Pmk1_MAPK_Pathway cluster_stimuli Stress Stimuli cluster_mapk_cascade MAPK Cascade cluster_transcription Transcriptional Regulation Heat_Shock Heat Shock Mkh1 Mkh1 (MAPKKK) Heat_Shock->Mkh1 Osmotic_Stress Osmotic Stress Osmotic_Stress->Mkh1 Cell_Wall_Damage Cell Wall Damage Cell_Wall_Damage->Mkh1 Pek1 Pek1 (MAPKK) Mkh1->Pek1 Pmk1 Pmk1 (MAPK) Pek1->Pmk1 Atf1 Atf1 Pmk1->Atf1 Mbx1 Mbx1 Pmk1->Mbx1 Ecm33_gene ecm33+ gene Atf1->Ecm33_gene Mbx1->Ecm33_gene Ecm33_protein Ecm33 Protein Ecm33_gene->Ecm33_protein Ecm33_protein->Pmk1 Negative Feedback

Caption: Pmk1 MAPK signaling pathway leading to Ecm33 expression.

TORC1 Signaling Pathway

In Saccharomyces cerevisiae, Ecm33 is required for efficient glucose uptake and the full activation of the nutrient-responsive TORC1 signaling pathway. Cells lacking Ecm33 exhibit characteristics of starvation even in high glucose conditions, such as reduced ATP levels and induction of autophagy.

TORC1_Signaling_Pathway cluster_ecm33_deletion In Δecm33 mutant Glucose High Glucose Ecm33 Ecm33 Glucose->Ecm33 Glucose_Uptake Efficient Glucose Uptake Ecm33->Glucose_Uptake TORC1_substrates Dephosphorylation of TORC1 substrates (e.g., Atg13, Sch9) TORC1 TORC1 Complex Glucose_Uptake->TORC1 Activation Cell_Proliferation Cell Proliferation TORC1->Cell_Proliferation Autophagy Autophagy TORC1->Autophagy Inhibition Impaired_Glucose_Uptake Impaired Glucose Uptake Reduced_TORC1_activity Reduced TORC1 activity Impaired_Glucose_Uptake->Reduced_TORC1_activity Delayed_Proliferation Delayed Proliferation Reduced_TORC1_activity->Delayed_Proliferation Induced_Autophagy Induced Autophagy Reduced_TORC1_activity->Induced_Autophagy

Caption: Role of Ecm33 in the TORC1 signaling pathway.

Experimental Methodologies

This section provides detailed protocols for key experiments used to study Ecm33 localization and expression.

Immunofluorescence for Ecm33 Localization

This protocol is adapted for the localization of GPI-anchored proteins like Ecm33 in yeast.

Immunofluorescence_Workflow start Yeast Culture Growth fixation Fixation (e.g., with formaldehyde) start->fixation spheroplasting Cell Wall Digestion (Spheroplasting with zymolyase) fixation->spheroplasting permeabilization Permeabilization (e.g., with Triton X-100) spheroplasting->permeabilization blocking Blocking (e.g., with BSA) permeabilization->blocking primary_ab Primary Antibody Incubation (anti-Ecm33 or anti-tag) blocking->primary_ab secondary_ab Secondary Antibody Incubation (Fluorophore-conjugated) primary_ab->secondary_ab mounting Mounting on Slide secondary_ab->mounting imaging Fluorescence Microscopy mounting->imaging

Caption: Workflow for yeast immunofluorescence.

Protocol:

  • Cell Growth and Fixation:

    • Grow yeast cells to early- to mid-log phase (OD600 ~0.5) in appropriate media.

    • Fix cells by adding formaldehyde to a final concentration of 3.7% and incubate for 1 hour at room temperature.

    • Wash the cells three times with phosphate-buffered saline (PBS).

  • Spheroplasting:

    • Resuspend the cell pellet in a buffer containing a reducing agent (e.g., 10 mM DTT) and incubate for 10 minutes.

    • Wash the cells and resuspend in a spheroplasting buffer (e.g., sorbitol-based buffer) containing zymolyase.

    • Incubate at 30°C until spheroplasts are formed (monitor with a microscope).

  • Permeabilization and Blocking:

    • Gently wash the spheroplasts and adhere them to poly-L-lysine coated slides.

    • Permeabilize the cells with 0.1% Triton X-100 in PBS for 5-10 minutes.

    • Block non-specific antibody binding by incubating with 1% Bovine Serum Albumin (BSA) in PBS for 30 minutes.

  • Antibody Incubation:

    • Incubate with a primary antibody against Ecm33 (or an epitope tag if using a tagged version) diluted in blocking buffer for 1-2 hours at room temperature or overnight at 4°C.

    • Wash the slides three times with PBS.

    • Incubate with a fluorophore-conjugated secondary antibody for 1 hour at room temperature in the dark.

  • Mounting and Imaging:

    • Wash the slides three times with PBS.

    • Mount with a mounting medium containing an anti-fade reagent and a DNA stain (e.g., DAPI) if desired.

    • Image using a fluorescence microscope with appropriate filters.

Western Blotting for Ecm33 Detection

Protocol:

  • Protein Extraction:

    • Harvest yeast cells from a mid-log phase culture.

    • Resuspend the cell pellet in a lysis buffer containing protease inhibitors.

    • Lyse the cells using glass beads and vigorous vortexing or a bead beater.

    • Clarify the lysate by centrifugation and collect the supernatant.

  • Protein Quantification:

    • Determine the protein concentration of the lysate using a standard method (e.g., Bradford assay).

  • SDS-PAGE and Transfer:

    • Mix the protein lysate with Laemmli sample buffer and boil for 5-10 minutes.

    • Load equal amounts of protein per lane on an SDS-polyacrylamide gel.

    • Run the gel to separate proteins by size.

    • Transfer the separated proteins to a nitrocellulose or PVDF membrane.

  • Immunodetection:

    • Block the membrane with 5% non-fat milk or 3% BSA in Tris-buffered saline with Tween-20 (TBST) for 1 hour.

    • Incubate the membrane with a primary antibody against Ecm33 overnight at 4°C.

    • Wash the membrane three times with TBST.

    • Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane three times with TBST.

  • Detection:

    • Detect the signal using an enhanced chemiluminescence (ECL) substrate and expose it to X-ray film or a digital imager.

Northern Blotting for ECM33 mRNA Analysis

Protocol:

  • RNA Extraction:

    • Harvest yeast cells and extract total RNA using a hot acid phenol method or a commercial kit.

    • Assess RNA quality and quantity.

  • Gel Electrophoresis:

    • Separate 10-20 µg of total RNA on a formaldehyde-agarose denaturing gel.

  • Transfer:

    • Transfer the RNA from the gel to a nylon membrane via capillary action overnight.

    • UV crosslink the RNA to the membrane.

  • Hybridization:

    • Prehybridize the membrane in a hybridization buffer at 42-68°C.

    • Prepare a labeled DNA or RNA probe specific for the ECM33 transcript.

    • Add the probe to the hybridization buffer and incubate overnight.

  • Washing and Detection:

    • Wash the membrane under stringent conditions to remove the non-specifically bound probe.

    • Detect the signal by autoradiography if using a radioactive probe or by a chemiluminescent method for non-radioactive probes.

Co-Immunoprecipitation (Co-IP) for Interaction Studies

Protocol:

  • Cell Lysis:

    • Grow yeast cells expressing a tagged version of Ecm33 (e.g., HA- or Myc-tagged) and a potential interacting partner.

    • Lyse cells in a non-denaturing Co-IP lysis buffer with protease inhibitors.

  • Immunoprecipitation:

    • Pre-clear the lysate with protein A/G agarose beads.

    • Add an antibody against the tag on Ecm33 to the cleared lysate and incubate for 2-4 hours at 4°C.

    • Add fresh protein A/G beads and incubate for another 1-2 hours to capture the antibody-protein complexes.

  • Washing:

    • Pellet the beads and wash them several times with Co-IP lysis buffer to remove non-specific binders.

  • Elution and Analysis:

    • Elute the bound proteins from the beads by boiling in SDS-PAGE sample buffer.

    • Analyze the eluate by Western blotting using antibodies against the potential interacting protein and the tagged Ecm33 as a control.

Conclusion

Ecm33 is a multifaceted GPI-anchored protein with critical roles in yeast cell biology. Its localization at the cell surface positions it as a key player in sensing and responding to the extracellular environment. The regulation of its expression and its involvement in major signaling pathways like the CWI and TORC1 pathways highlight its importance in coordinating cell growth and stress responses. The experimental protocols detailed in this guide provide a robust framework for researchers to further investigate the functions and regulatory mechanisms of Ecm33, which may serve as a potential target for novel antifungal drug development.

YBR078W/ECM33: A Comprehensive Technical Guide to its Discovery and Initial Characterization

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

YBR078W, also known as ECM33 (Extra-Cellular Mutant 33), is a glycosylphosphatidylinositol (GPI)-anchored protein in the budding yeast Saccharomyces cerevisiae. Initially identified in screens for mutants with altered cell wall integrity, subsequent research has revealed its multifaceted role in crucial cellular processes, including efficient glucose uptake, apical bud growth, and as a component of the TORC1 signaling pathway. This technical guide provides an in-depth overview of the discovery and initial characterization of YBR078W, tailored for researchers, scientists, and drug development professionals.

Discovery and Initial Identification

The discovery of YBR078W/ECM33 emerged from large-scale genetic screens aimed at identifying genes involved in yeast cell wall integrity and morphogenesis. One of the earliest mentions of its functional importance came from a study identifying genes critical for apical growth.

Subsequent studies further characterized it as a GPI-anchored protein, with its paralog, PST1, arising from a whole-genome duplication event in yeast, as identified through comparative genomics using resources like the Yeast Gene Order Browser.[1][2]

Core Functions and Initial Characterization

The initial characterization of YBR078W has unveiled its involvement in several key physiological processes:

Efficient Glucose Uptake and TORC1 Signaling

A pivotal study demonstrated that Ecm33p is essential for efficient glucose uptake and the full activation of the nutrient-responsive Target of Rapamycin Complex 1 (TORC1) signaling pathway.[3] Cells lacking ECM33 exhibit characteristics of starvation even in high-glucose conditions, such as delayed cell proliferation, reduced intracellular ATP levels, and induction of autophagy.[3] This suggests that Ecm33p acts as a key factor in translating the presence of extracellular glucose into intracellular signals that drive cell growth.

Apical Bud Growth and Cell Wall Integrity

YBR078W/ECM33 has been implicated in apical bud growth, a critical process for polarized cell division in yeast. Deletion of ECM33 leads to abnormal bud neck morphology and a disorganized cell wall structure, highlighting its role in maintaining cell wall integrity.[4][5] This is further supported by the observation that ecm33Δ mutants are hypersensitive to cell wall-perturbing agents like Calcofluor white and caffeine.[6][7]

Quantitative Data Summary

The following tables summarize key quantitative data from the initial characterization of YBR078W/ECM33.

Table 1: Growth Phenotypes of ecm33Δ Mutant
Condition Observation
High Temperature (37°C)Temperature-sensitive growth defect[8]
Medium with Calcofluor WhiteHypersensitivity[6]
Medium with CaffeineHypersensitivity[6]
Table 2: Cellular and Biochemical Phenotypes of ecm33Δ Mutant in the Presence of High Glucose
Parameter Observation in ecm33Δ vs. Wild Type
Reference
Glucose UptakeReduced
Intracellular ATP LevelReduced
AutophagyInduced
Phosphorylation of Sch9 (TORC1 substrate)Decreased
Chitin Deposition in Cell WallIncreased

| Table 3: Effect of ECM33 Deletion and Overexpression on Product Yield | | | :--- | :--- | :--- | | Strain | Specific Yield of p-coumaric acid (mg/g DCW) | Specific Yield of β-carotene (mg/g DCW) | | Reference | | Parental (p-coumaric acid producer) | ~1.5 | N/A |[6] | | ecm33Δ (p-coumaric acid producer) | ~2.5 | N/A |[6] | | ECM33 Overexpression (p-coumaric acid producer) | ~3.0 | N/A |[6] | | Parental (β-carotene producer) | N/A | ~0.8 |[6] | | ecm33Δ (β-carotene producer) | N/A | ~1.2 |[6] | | ECM33 Overexpression (β-carotene producer) | N/A | ~1.4 |[6] |

Experimental Protocols

Detailed methodologies for key experiments cited in the characterization of YBR078W/ECM33 are provided below.

Gene Deletion and Overexpression in Saccharomyces cerevisiae
  • Principle: This protocol describes the one-step PCR-based gene disruption method, a common technique for creating knockout mutants in yeast. Overexpression is typically achieved by integrating the gene of interest under the control of a strong constitutive promoter.[9][10][11][12]

  • Methodology:

    • Deletion Cassette Preparation: A selectable marker gene (e.g., kanMX) is amplified by PCR using primers with 5' extensions homologous to the regions flanking the YBR078W open reading frame (ORF).

    • Yeast Transformation: The purified PCR product is transformed into a wild-type yeast strain using the lithium acetate/polyethylene glycol (LiAc/PEG) method.

    • Selection: Transformed cells are plated on a selective medium (e.g., YPD + G418 for kanMX).

    • Verification: Correct integration of the deletion cassette and disruption of the YBR078W gene are confirmed by colony PCR using primers flanking the target locus.

    • Overexpression Strain Construction: A similar PCR-based approach is used to replace the native promoter of YBR078W with a strong constitutive promoter (e.g., TEF1).

Glucose Uptake Assay
  • Principle: This assay measures the rate at which yeast cells take up glucose from the surrounding medium. It often utilizes a fluorescently labeled glucose analog, 2-NBDG, or radioactively labeled 2-deoxy-D-glucose.[13][14][15][16][17]

  • Methodology (using 2-NBDG):

    • Cell Preparation: Yeast cells are grown to mid-log phase, harvested, washed, and resuspended in a glucose-free buffer.

    • Assay Initiation: 2-NBDG is added to the cell suspension to a final concentration of 1 mM.

    • Incubation: The cells are incubated at 30°C for a defined period (e.g., 20 minutes).

    • Measurement: The reaction is stopped by adding ice-cold buffer. Cells are washed to remove extracellular 2-NBDG.

    • Quantification: The fluorescence of the cell suspension is measured using a fluorometer with excitation and emission wavelengths appropriate for 2-NBDG (e.g., 465 nm excitation, 540 nm emission).

Transmission Electron Microscopy (TEM) of Yeast Cell Wall
  • Principle: TEM is used to visualize the ultrastructure of the yeast cell wall, revealing changes in thickness and organization resulting from gene mutations.[18][19][20][21][22]

  • Methodology:

    • Fixation: Yeast cells are fixed with a primary fixative (e.g., glutaraldehyde) followed by a secondary fixative (e.g., potassium permanganate or osmium tetroxide).

    • Dehydration: The fixed cells are dehydrated through a graded series of ethanol concentrations.

    • Embedding: The dehydrated cells are infiltrated with and embedded in a resin (e.g., Spurr's resin).

    • Sectioning: Ultrathin sections (60-90 nm) are cut from the resin blocks using an ultramicrotome.

    • Staining: The sections are stained with heavy metal salts (e.g., uranyl acetate and lead citrate) to enhance contrast.

    • Imaging: The stained sections are examined using a transmission electron microscope.

Calcofluor White Staining for Chitin Visualization
  • Principle: Calcofluor white is a fluorescent dye that binds to chitin, a major component of the yeast cell wall, particularly in bud scars. Increased fluorescence can indicate an increase in chitin deposition, often a hallmark of cell wall stress.[23][24][25][26][27]

  • Methodology:

    • Cell Preparation: Yeast cells are grown to the desired growth phase, harvested, and washed.

    • Staining: Cells are resuspended in a solution containing Calcofluor white (e.g., 5 µg/mL) and incubated in the dark for a short period (e.g., 5 minutes).

    • Washing: The cells are washed to remove excess dye.

    • Imaging: The stained cells are visualized using a fluorescence microscope with a DAPI filter set (e.g., excitation ~365 nm, emission ~440 nm).

Signaling Pathways and Logical Relationships

YBR078W/ECM33 in the TORC1 Signaling Pathway

The following diagram illustrates the proposed role of YBR078W/ECM33 in the glucose-responsive TORC1 signaling pathway.

YBR078W_TORC1_Pathway cluster_extracellular Extracellular cluster_membrane Plasma Membrane cluster_intracellular Intracellular Glucose Glucose YBR078W YBR078W/Ecm33p Glucose->YBR078W stimulates Glucose_Transporter Glucose Transporters YBR078W->Glucose_Transporter promotes efficiency of Glucose_Uptake Glucose Uptake Glucose_Transporter->Glucose_Uptake TORC1 TORC1 Glucose_Uptake->TORC1 activates Cell_Growth Cell Growth & Proliferation TORC1->Cell_Growth promotes Autophagy Autophagy TORC1->Autophagy inhibits

Caption: Proposed role of YBR078W/ECM33 in glucose-mediated TORC1 activation.

Experimental Workflow for Characterizing ecm33Δ Phenotypes

The following diagram outlines a typical experimental workflow for characterizing the phenotypes of an ecm33Δ mutant.

ecm33_phenotype_workflow start Start: Construct ecm33Δ mutant growth_assays Growth Assays (e.g., temperature, caffeine, Calcofluor white) start->growth_assays glucose_uptake Glucose Uptake Assay start->glucose_uptake atp_measurement Intracellular ATP Measurement start->atp_measurement torc1_activity TORC1 Activity Assay (e.g., Sch9 phosphorylation) start->torc1_activity cell_wall_analysis Cell Wall Analysis start->cell_wall_analysis end End: Phenotypic Characterization growth_assays->end glucose_uptake->end atp_measurement->end torc1_activity->end tem Transmission Electron Microscopy (TEM) cell_wall_analysis->tem calcofluor Calcofluor White Staining cell_wall_analysis->calcofluor tem->end calcofluor->end

Caption: Workflow for phenotypic analysis of the ecm33Δ mutant.

Conclusion

YBR078W/ECM33 is a GPI-anchored protein with significant roles in glucose sensing, cell growth, and cell wall maintenance in Saccharomyces cerevisiae. Its discovery and initial characterization have provided valuable insights into the complex interplay between nutrient availability and cellular proliferation. As a modulator of the highly conserved TORC1 pathway, YBR078W presents a potential target for further investigation in the context of antifungal drug development and the optimization of yeast for industrial applications. This guide serves as a foundational resource for researchers aiming to build upon the existing knowledge of this important yeast gene.

References

Ecm33 and its Paralog Pst1: A Technical Whitepaper on Functional Redundancy in Yeast Cell Wall Integrity

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

In the quest for novel antifungal drug targets, a thorough understanding of the compensatory mechanisms that ensure the survival of fungal pathogens is paramount. This technical guide delves into the functional redundancy of two paralogous, glycosylphosphatidylinositol (GPI)-anchored cell surface proteins in Saccharomyces cerevisiae, Ecm33p and Pst1p. These proteins play a crucial, albeit partially overlapping, role in maintaining cell wall integrity. Deletion of ECM33 results in a compromised cell wall, a phenotype significantly exacerbated by the simultaneous deletion of PST1, highlighting a synthetic lethal relationship under cell wall stress conditions. This whitepaper consolidates the quantitative data from seminal studies, provides detailed experimental protocols for assessing cell wall integrity, and presents visual models of the underlying molecular pathways and genetic interactions. This in-depth analysis aims to provide a foundational resource for researchers targeting the fungal cell wall, a critical structure for pathogen viability and a proven target for antifungal therapies.

Introduction

The fungal cell wall is a dynamic and essential organelle that provides structural support, protects against osmotic stress, and mediates interactions with the environment. Its unique composition, rich in glucans, chitin, and mannoproteins, makes it an attractive target for antifungal drug development. The Cell Wall Integrity (CWI) pathway is the primary signaling cascade responsible for maintaining the structural integrity of the cell wall in response to various stresses.

ECM33 and PST1 encode two homologous GPI-anchored proteins that are localized to the cell surface of Saccharomyces cerevisiae[1]. While not essential for viability under normal growth conditions, they become critical for survival when the cell wall is challenged. ECM33 deletion leads to a weakened cell wall, rendering the cell hypersensitive to cell wall perturbing agents[1]. This phenotype is markedly intensified in the absence of its paralog, PST1, indicating a functional overlap and a compensatory relationship between the two proteins. Pst1p appears to play a more prominent role in the compensatory response to cell wall damage, partially substituting for Ecm33p's function in these conditions[1].

This guide will explore the nuances of this functional redundancy, presenting the quantitative data that underpins our current understanding, detailing the methodologies used to generate this data, and providing visual representations of the involved biological processes.

Quantitative Analysis of ecm33Δ and pst1Δ Mutant Phenotypes

The functional relationship between ECM33 and PST1 has been elucidated through the quantitative analysis of single and double deletion mutants under various cell wall stress conditions. The data consistently demonstrates the primary role of Ecm33p in maintaining cell wall integrity and the supporting, compensatory function of Pst1p.

Table 1: Sensitivity of ecm33Δ and pst1Δ mutants to cell wall stressors.

StrainCalcofluor White (50 µg/ml)Congo Red (50 µg/ml)Hygromycin B (100 µg/ml)
Wild-type++++++++++++
pst1Δ++++++++++++
ecm33Δ++++++
ecm33Δ pst1Δ+++
(Data synthesized from spot assays in Pardo et al., 2004. Growth is represented on a qualitative scale from ++++ (wild-type growth) to + (severe growth defect).)

Table 2: Zymolyase sensitivity of ecm33Δ and pst1Δ mutants.

StrainTime to 50% Lysis (minutes)
Wild-type> 180
pst1Δ> 180
ecm33Δ~90
ecm33Δ pst1Δ~45
(Approximate values derived from graphical data in Pardo et al., 2004.)

Table 3: Activation of the Slt2 MAP Kinase in ecm33Δ and pst1Δ mutants.

StrainRelative Slt2 Phosphorylation Level
Wild-type1.0
pst1Δ~1.0
ecm33Δ~3.5
ecm33Δ pst1Δ~4.0
(Relative levels estimated from Western blot analysis in Pardo et al., 2004.)

Experimental Protocols

The following are detailed methodologies for key experiments used to characterize the functional redundancy of Ecm33p and Pst1p.

Yeast Strain Construction
  • Gene Deletion: Deletion cassettes are generated by PCR using primers with homology to the regions flanking the open reading frame (ORF) of the target gene (ECM33 or PST1) and a selectable marker gene (e.g., kanMX4). The PCR product is transformed into a wild-type diploid yeast strain. Transformants are selected on appropriate media (e.g., G418 for kanMX4). Correct integration of the deletion cassette is confirmed by PCR analysis. The diploid strain is then sporulated, and tetrads are dissected to obtain haploid single-gene deletion mutants.

  • Double Mutant Construction: A haploid ecm33Δ mutant is crossed with a haploid pst1Δ mutant of the opposite mating type. The resulting diploid is sporulated, and tetrads are dissected. Spores are grown on selective media to identify double mutants (e.g., resistance to both G418 and another marker if a different one was used for the second deletion).

Cell Wall Integrity Assays
  • Spot Assay for Sensitivity to Cell Wall Stressors:

    • Grow yeast strains overnight in liquid YPD (Yeast Extract Peptone Dextrose) medium at 30°C.

    • Dilute the cultures to an OD₆₀₀ of 0.5.

    • Prepare a five-fold serial dilution series for each strain.

    • Spot 5 µl of each dilution onto YPD agar plates and YPD plates containing the cell wall stressing agents (e.g., Calcofluor White, Congo Red, Hygromycin B) at the desired concentrations.

    • Incubate the plates at 30°C for 2-3 days and document the growth.

  • Zymolyase Sensitivity Assay:

    • Grow yeast cultures to mid-log phase (OD₆₀₀ ≈ 0.8) in YPD.

    • Harvest the cells by centrifugation and wash them with sterile water.

    • Resuspend the cells in 10 mM Tris-HCl, pH 7.5, to an OD₆₀₀ of 1.0.

    • Add Zymolyase-20T to a final concentration of 25 µg/ml.

    • Incubate the cell suspension at 30°C with gentle shaking.

    • Monitor the decrease in OD₆₀₀ at regular intervals (e.g., every 15 minutes) for up to 3 hours.

    • Plot the percentage of initial OD₆₀₀ against time to determine the rate of lysis.

Western Blot Analysis of Slt2 Phosphorylation
  • Grow yeast cultures to mid-log phase.

  • Harvest 10 OD₆₀₀ units of cells by centrifugation.

  • Prepare protein extracts by resuspending the cell pellet in 200 µl of lysis buffer (e.g., 50 mM Tris-HCl pH 7.5, 150 mM NaCl, 1% Triton X-100, 1 mM EDTA, protease and phosphatase inhibitor cocktails) and disrupting the cells with glass beads.

  • Clarify the lysates by centrifugation at 13,000 rpm for 10 minutes at 4°C.

  • Determine the protein concentration of the supernatants using a standard protein assay (e.g., Bradford assay).

  • Separate equal amounts of protein (e.g., 50 µg) by SDS-PAGE on a 10% polyacrylamide gel.

  • Transfer the proteins to a PVDF membrane.

  • Block the membrane with 5% non-fat milk in TBST (Tris-buffered saline with 0.1% Tween 20) for 1 hour at room temperature.

  • Incubate the membrane with a primary antibody specific for phosphorylated p42/p44 MAPK (which recognizes phosphorylated Slt2p) overnight at 4°C.

  • Wash the membrane three times with TBST.

  • Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane three times with TBST.

  • Detect the signal using an enhanced chemiluminescence (ECL) detection system.

  • To control for loading, the membrane can be stripped and re-probed with an antibody against total Slt2p.

Visualizing the Molecular and Genetic Landscape

Diagrams generated using Graphviz provide a clear visual representation of the complex biological relationships discussed.

Cell_Wall_Integrity_Pathway cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm Wsc1 Wsc1/Mid2 Rho1_GDP Rho1-GDP Wsc1->Rho1_GDP Activates GEF (Rom2) Rho1_GTP Rho1-GTP Rho1_GDP->Rho1_GTP Pkc1 Pkc1 Rho1_GTP->Pkc1 Bck1 Bck1 (MEKK) Pkc1->Bck1 Mkk1_2 Mkk1/2 (MEK) Bck1->Mkk1_2 Slt2 Slt2 (MAPK) Mkk1_2->Slt2 Phosphorylation Rlm1 Rlm1 Slt2->Rlm1 Phosphorylation Cell_Wall_Genes Cell Wall Genes Rlm1->Cell_Wall_Genes Transcription Ecm33 Ecm33 Ecm33->Wsc1 Modulates signaling? Pst1 Pst1 Pst1->Wsc1 Compensatory modulation? Cell_Wall_Stress Cell Wall Stress Cell_Wall_Stress->Wsc1

Caption: Cell Wall Integrity (CWI) signaling pathway in yeast.

Experimental_Workflow cluster_strain_construction Yeast Mutant Construction cluster_phenotypic_analysis Phenotypic Analysis Start Wild-type Yeast Deletion_ECM33 Deletion of ECM33 Start->Deletion_ECM33 Deletion_PST1 Deletion of PST1 Start->Deletion_PST1 ecm33_mutant ecm33Δ mutant Deletion_ECM33->ecm33_mutant pst1_mutant pst1Δ mutant Deletion_PST1->pst1_mutant Mating Mating ecm33_mutant->Mating Spot_Assay Spot Assay (Cell Wall Stressors) ecm33_mutant->Spot_Assay Zymolyase_Assay Zymolyase Sensitivity Assay ecm33_mutant->Zymolyase_Assay Western_Blot Western Blot (Slt2-P) ecm33_mutant->Western_Blot pst1_mutant->Mating pst1_mutant->Spot_Assay pst1_mutant->Zymolyase_Assay pst1_mutant->Western_Blot Diploid Diploid Mating->Diploid Sporulation Sporulation & Tetrad Dissection Diploid->Sporulation Double_mutant ecm33Δ pst1Δ mutant Sporulation->Double_mutant Double_mutant->Spot_Assay Double_mutant->Zymolyase_Assay Double_mutant->Western_Blot

Caption: Experimental workflow for characterizing Ecm33/Pst1 mutants.

Functional_Redundancy cluster_genotype Genotype cluster_phenotype Phenotype (Cell Wall Integrity) cluster_legend Logical Relationship WT Wild-type (ECM33, PST1) Normal Normal WT->Normal pst1_del pst1Δ (ECM33) pst1_del->Normal Ecm33 compensates ecm33_del ecm33Δ (PST1) Mild Mild Defect ecm33_del->Mild Pst1 partially compensates double_del ecm33Δ pst1Δ Severe Severe Defect (Synthetic Lethality under Stress) double_del->Severe Redundancy Functional Redundancy: Ecm33 and Pst1 have overlapping functions. Synthetic_Lethality Synthetic Lethality: Simultaneous loss of both genes leads to a severe phenotype under stress.

Caption: Logical relationship of Ecm33 and Pst1 functional redundancy.

Conclusion and Future Directions

The functional redundancy of Ecm33p and its paralog Pst1p provides a compelling case study in the robustness of the fungal cell wall maintenance machinery. While Ecm33p is the primary contributor to cell wall integrity under normal and stressed conditions, Pst1p serves as a crucial backup, highlighting a potential vulnerability that could be exploited for therapeutic intervention. The synthetic lethal interaction observed in the ecm33Δ pst1Δ double mutant, particularly its heightened sensitivity to cell wall stressors, suggests that simultaneous inhibition of both proteins could be an effective antifungal strategy.

Future research should focus on elucidating the precise molecular mechanisms by which these proteins contribute to cell wall biogenesis and signaling. Identifying the specific ligands or interacting partners of Ecm33p and Pst1p could provide more direct targets for small molecule inhibitors. Furthermore, exploring the functional conservation of this paralogous pair in pathogenic fungi, such as Candida albicans, could pave the way for the development of broad-spectrum antifungal agents that target this compensatory system. The detailed protocols and quantitative data presented in this guide offer a solid foundation for such future investigations, empowering researchers to further unravel the complexities of fungal cell wall biology and develop novel therapeutic strategies.

References

The Role of Ecm33 in the Yeast Cell Wall Integrity Pathway: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

The yeast cell wall is a dynamic and essential organelle, critical for maintaining cell shape, providing osmotic protection, and mediating interactions with the environment. The Cell Wall Integrity (CWI) pathway is the primary signaling cascade responsible for orchestrating cell wall biogenesis and remodeling in response to stress. This technical guide provides an in-depth examination of Ecm33, a glycosylphosphatidylinositol (GPI)-anchored cell surface protein that has emerged as a key regulator of the CWI pathway in yeast. This document details the molecular function of Ecm33, its intricate role in modulating the CWI signaling cascade, and the phenotypic consequences of its genetic manipulation. Furthermore, we present detailed experimental protocols and quantitative data to serve as a comprehensive resource for researchers in fungal biology and drug development.

Introduction to the Yeast Cell Wall Integrity (CWI) Pathway

The CWI pathway is a conserved mitogen-activated protein kinase (MAPK) cascade that is fundamental for cell survival in fungi.[1][2] In Saccharomyces cerevisiae, the pathway is activated by various cell wall stresses, such as heat shock, osmotic changes, and exposure to cell wall-damaging agents. The core of the CWI pathway is a linear kinase cascade initiated by cell surface sensors that activate the small GTPase Rho1.[3] Activated Rho1 then stimulates Protein Kinase C (Pkc1), which in turn activates a downstream MAPK module consisting of Bck1 (MEKK), Mkk1/2 (MEKs), and finally Slt2/Mpk1 (MAPK).[1][3] Phosphorylated Slt2 mediates the transcriptional activation of a battery of cell wall-related genes, leading to reinforcement of the cell wall.[2]

Ecm33: A GPI-Anchored Cell Surface Regulator

Ecm33 is a highly conserved GPI-anchored protein localized to the plasma membrane and the cell wall of yeast.[4][5] Its GPI anchor is crucial for its function, as mislocalization to the cell wall results in a loss of function.[5] Ecm33 and its homolog, Pst1, are characterized by a receptor L-domain.[1][4] While both are involved in cell wall integrity, Ecm33 plays a more prominent role.[1]

The Negative Regulatory Role of Ecm33 in the CWI Pathway

A key function of Ecm33 is the negative regulation of the CWI pathway. Deletion of the ECM33 gene leads to hyperactivation of the Slt2 MAP kinase, indicating that Ecm33 normally functions to dampen the CWI signal.[1][6] This negative feedback is crucial for maintaining cellular homeostasis and preventing an overactive stress response. In fission yeast (Schizosaccharomyces pombe), the Ecm33 ortholog is involved in the negative regulation of the Pmk1 MAPK signaling pathway, a homolog of the Slt2 pathway.[7]

The precise mechanism of this negative regulation is still under investigation, but it is hypothesized that Ecm33, through its localization at the plasma membrane, may interact with and inhibit upstream components of the MAPK cascade.[7]

Transcriptional Regulation of ECM33

The expression of ecm33+ in fission yeast is regulated by the transcription factors Atf1 and Mbx1, which bind to a cAMP-responsive element (CRE) and an RLM1-binding sequence in the promoter region, respectively.[7] This indicates that the expression of this negative regulator is itself under the control of stress-activated signaling pathways.

Phenotypic Consequences of ECM33 Manipulation

Alterations in ECM33 expression lead to a range of observable phenotypes, providing valuable insights into its function.

  • Cell Wall Defects: Deletion of ECM33 results in a weakened and disorganized cell wall.[1][2] This is often accompanied by an increase in chitin deposition, a compensatory mechanism to reinforce the compromised cell wall.[2][6] Conversely, overexpression of ECM33 can lead to a thicker and more homogenous cell wall with decreased chitin content.[8]

  • Hypersensitivity to Cell Wall Stressors: ecm33Δ mutants exhibit increased sensitivity to cell wall-perturbing agents such as Calcofluor White, Congo Red, and caffeine.[6][8][9]

  • Glycosylation Defects: The absence of Ecm33 has been shown to affect the N-glycosylation of certain proteins, suggesting a broader role in protein processing and cell surface assembly.[1]

  • Improved Fermentation Performance: Interestingly, disruption of ECM33 in wine yeast has been shown to significantly reduce fermentation time without negatively impacting cell viability or biomass, highlighting its potential for industrial applications.[6][9]

Quantitative Data Summary

The following tables summarize key quantitative data from studies on ECM33.

Parameter Strain/Condition Quantitative Change Reference
Fermentation Timeecm33Δ wine yeastUp to 31% reduction[6][9]
Gene Expression (SLT2)ecm33Δ during fermentationUpregulated[6][9]
Gene Expression (HOG1)ecm33Δ during fermentationUpregulated[6][9]
Gene Expression (CHS3)ecm33Δ during fermentationUpregulated[6]
p-coumaric acid specific yieldecm33Δ40% increase[8]
p-coumaric acid specific yieldECM33 overexpression (TEF1 promoter)36.5% increase[8]
Conidial YieldΔBbecm33 (Beauveria bassiana)76% decrease[10]
Conidial YieldΔMrecm33 (Metarhizium robertsii)42% decrease[10]

Experimental Protocols

This section provides an overview of key methodologies used to study the role of Ecm33 in the CWI pathway.

Construction of Yeast Deletion and Overexpression Strains
  • Gene Deletion: The one-step PCR-based gene disruption method is commonly used. A disruption cassette containing a selectable marker (e.g., kanMX4) is amplified by PCR using primers with homology to the regions flanking the ECM33 open reading frame. The PCR product is then transformed into yeast, and homologous recombination replaces the native gene with the disruption cassette.

  • Gene Overexpression: A gene of interest, such as ECM33, can be cloned into a high-copy number yeast expression vector (e.g., pYES2) under the control of a strong, inducible promoter (e.g., GAL1) or a constitutive promoter (e.g., TEF1). The resulting plasmid is then transformed into the desired yeast strain.

Cell Wall Stress Sensitivity Assays
  • Yeast Culture Preparation: Grow yeast strains overnight in appropriate liquid medium (e.g., YPD) at 30°C to mid-log phase.

  • Serial Dilutions: Prepare 10-fold serial dilutions of each culture.

  • Spotting: Spot 5 µL of each dilution onto agar plates containing sub-lethal concentrations of cell wall stressors. Commonly used stressors and their typical concentrations include:

    • Calcofluor White (CFW): 25-50 µg/mL

    • Congo Red (CR): 25-50 µg/mL

    • Caffeine: 5-10 mM

  • Incubation and Analysis: Incubate plates at 30°C for 2-3 days and document growth differences between wild-type and mutant strains.

Microscopy Techniques
  • Fluorescence Microscopy for Protein Localization:

    • Construct a yeast strain expressing an Ecm33-GFP fusion protein.

    • Grow cells to mid-log phase.

    • Observe cells using a fluorescence microscope with appropriate filters for GFP. This allows for the visualization of Ecm33 localization at the plasma membrane.

  • Transmission Electron Microscopy (TEM) for Cell Wall Ultrastructure:

    • Fix yeast cells with glutaraldehyde and osmium tetroxide.

    • Dehydrate the cells through an ethanol series.

    • Embed the cells in resin and prepare ultrathin sections.

    • Stain the sections with uranyl acetate and lead citrate.

    • Image the sections using a transmission electron microscope to observe the cell wall layers and identify any structural abnormalities.

Western Blotting for Slt2 Phosphorylation
  • Protein Extraction: Grow yeast cells to mid-log phase and induce cell wall stress if required (e.g., heat shock at 39°C for 1 hour). Harvest cells and extract total protein using a suitable lysis buffer.

  • SDS-PAGE and Western Blotting: Separate protein extracts by SDS-PAGE and transfer to a PVDF membrane.

  • Immunodetection: Probe the membrane with a primary antibody specific for phosphorylated Slt2 (anti-phospho-p44/42 MAPK). Subsequently, probe with a primary antibody for total Slt2 as a loading control.

  • Detection and Quantification: Use a secondary antibody conjugated to a detectable enzyme (e.g., HRP) and a chemiluminescent substrate to visualize the protein bands. Quantify band intensities to determine the relative levels of phosphorylated Slt2.

Signaling Pathways and Experimental Workflows

The CWI Pathway and the Role of Ecm33

CWI_Pathway cluster_extracellular Extracellular Space / Cell Wall cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Cell Wall Stress Cell Wall Stress Sensors Wsc1, Mid2, etc. Cell Wall Stress->Sensors Rho1_GDP Rho1-GDP Sensors->Rho1_GDP activates GEF Rho1_GTP Rho1-GTP Rho1_GDP->Rho1_GTP GTP loading Pkc1 Pkc1 Rho1_GTP->Pkc1 Ecm33 Ecm33 Slt2 Slt2 (MAPK) Ecm33->Slt2 Negative Regulation Bck1 Bck1 (MEKK) Pkc1->Bck1 Mkk1_2 Mkk1/2 (MEK) Bck1->Mkk1_2 Mkk1_2->Slt2 Slt2_P Slt2-P Slt2->Slt2_P Rlm1_Swi4_6 Rlm1, Swi4/Swi6 Slt2_P->Rlm1_Swi4_6 CWI_Genes Cell Wall Integrity Genes Rlm1_Swi4_6->CWI_Genes

Caption: The Yeast Cell Wall Integrity (CWI) Pathway and the negative regulatory role of Ecm33.

Transcriptional Regulation of ecm33+ in Fission Yeast

Ecm33_Regulation Pmk1_Stress_Signal Pmk1 Stress Signal Atf1 Atf1 Pmk1_Stress_Signal->Atf1 ecm33_promoter ecm33+ promoter Atf1->ecm33_promoter binds to CRE Mbx1 Mbx1 Mbx1->ecm33_promoter binds to RLM1 site Ecm33_protein Ecm33 Protein ecm33_promoter->Ecm33_protein transcription & translation

Caption: Transcriptional regulation of the ecm33+ gene in S. pombe.

Experimental Workflow for Characterizing an ecm33Δ Mutant

Experimental_Workflow cluster_construction Strain Construction cluster_phenotyping Phenotypic Analysis cluster_molecular Molecular Analysis WT Wild-Type Yeast ecm33_del ecm33Δ Mutant WT->ecm33_del Gene Disruption Stress_Assay Cell Wall Stress Sensitivity Assays ecm33_del->Stress_Assay Microscopy TEM & Fluorescence Microscopy ecm33_del->Microscopy Biochemical Biochemical Assays (e.g., Chitin content) ecm33_del->Biochemical Western Western Blot (Slt2 Phosphorylation) ecm33_del->Western Transcriptomics Transcriptomics (RT-qPCR/Microarray) ecm33_del->Transcriptomics

Caption: Experimental workflow for the characterization of an ecm33Δ mutant strain.

Implications for Drug Development and Biotechnology

The crucial role of the CWI pathway in fungal survival makes it an attractive target for the development of novel antifungal drugs. Understanding the function of negative regulators like Ecm33 could unveil new strategies for antifungal therapies. For instance, compounds that mimic the function of Ecm33 could potentially dampen the CWI response, making fungal pathogens more susceptible to existing antifungal agents or environmental stresses.

In the realm of biotechnology, the finding that ECM33 disruption can enhance fermentation efficiency in wine yeast opens up possibilities for engineering industrial yeast strains for improved production of biofuels and other commercially valuable compounds.[6][9] The link between Ecm33 and the production of small molecules like p-coumaric acid and β-carotene further underscores its potential as a target for metabolic engineering.[8][11]

Conclusion

Ecm33 is a multifaceted GPI-anchored cell surface protein that plays a critical role in the yeast cell wall integrity pathway. Its function as a negative regulator of the Slt2/Pmk1 MAPK cascade is essential for maintaining cellular homeostasis. The diverse phenotypes associated with ECM33 manipulation, from cell wall defects to altered fermentation kinetics, highlight its importance in fundamental cellular processes. The detailed experimental protocols and quantitative data presented in this guide provide a solid foundation for further research into the intricate functions of Ecm33 and its potential applications in medicine and biotechnology. Continued investigation into the molecular mechanisms underlying Ecm33's regulatory role will undoubtedly provide deeper insights into the complex signaling networks that govern fungal cell wall dynamics.

References

Methodological & Application

Creating an ecm33Δ Knockout Mutant in Saccharomyces cerevisiae: A Detailed Protocol

Author: BenchChem Technical Support Team. Date: November 2025

Application Note: This protocol provides a comprehensive methodology for the targeted deletion of the ECM33 gene in the budding yeast, Saccharomyces cerevisiae. The targeted gene, ECM33 (YBR078W), encodes a glycosylphosphatidylinositol (GPI)-anchored cell wall protein involved in maintaining cell wall integrity.[1][2] Deletion of ECM33 has been shown to result in a weakened cell wall, increased chitin deposition, and altered sensitivity to cell wall stressing agents.[1][3] Furthermore, ecm33Δ mutants have displayed altered glucose uptake and impacts on fermentation efficiency, making this an important target for studies in cell wall biology, stress response, and industrial applications.[4][5][6][7]

This protocol employs a widely used and efficient PCR-based gene deletion strategy. A selectable marker cassette, in this case, the KanMX marker which confers resistance to the antibiotic G418 (Geneticin), is amplified by PCR. The primers used for this amplification are designed with tails that are homologous to the regions immediately upstream and downstream of the ECM33 open reading frame (ORF). This PCR product is then transformed into yeast cells, and through homologous recombination, the ECM33 ORF is replaced by the KanMX cassette. Subsequent selection on G418-containing medium allows for the isolation of successful transformants, which are then verified by analytical PCR.

Materials and Reagents

Yeast Strains and Plasmids
  • Saccharomyces cerevisiae strain (e.g., BY4741, BY4742)

  • Plasmid containing the KanMX marker (e.g., pFA6a-KanMX6)

Media and Reagents
ReagentConcentration/Components
YPD Medium1% Yeast Extract, 2% Peptone, 2% Dextrose
YPD Agar PlatesYPD Medium with 2% Agar
YPD+G418 PlatesYPD Agar with 200 µg/mL G418
Lithium Acetate (LiAc)1 M and 100 mM solutions, sterile
Polyethylene Glycol (PEG)50% w/v PEG 3350, sterile
Single-Stranded Carrier DNA (ssDNA)10 mg/mL, boiled and chilled on ice before use
TE Buffer10 mM Tris-HCl (pH 8.0), 1 mM EDTA (pH 8.0)
Zymolyase (optional, for DNA extraction)
PCR Master Mix
Oligonucleotide PrimersSee Table 2
Nuclease-free water
DNA Gel Electrophoresis reagentsAgarose, TAE buffer, DNA ladder, DNA stain

Experimental Protocols

Primer Design

Successful gene knockout relies on the correct design of primers to amplify the KanMX cassette with flanking homology to the ECM33 locus. The primers consist of two parts: a 3' end that is homologous to the KanMX plasmid and a 5' tail that is homologous to the region immediately upstream or downstream of the ECM33 ORF. For this protocol, we will design primers with 45 bp of homology to the ECM33 locus.

The sequence of the S. cerevisiae strain S288C chromosome II containing the ECM33 gene (YBR078W) is used for primer design.

Table 2: Oligonucleotide Primers for ECM33 Knockout

Primer NameSequence (5' to 3')Target
ECM33_KO_F[45 bp upstream of ECM33 start codon]CGTACGCTGCAGGTCGACECM33 upstream flank + KanMX forward priming site
ECM33_KO_R[45 bp downstream of ECM33 stop codon]ATCGATGAATTCGAGCTCGECM33 downstream flank + KanMX reverse priming site
ECM33_Ver_F[Sequence ~200-400 bp upstream of ECM33 start codon]ECM33 locus verification (upstream)
ECM33_Ver_R[Sequence ~200-400 bp downstream of ECM33 stop codon]ECM33 locus verification (downstream)
KanBCTGCAGCGAGGAGCCGTAATKanMX cassette internal verification

To design the specific 45 bp homology regions, obtain the sequence of the ECM33 (YBR078W) gene and its flanking regions from the Saccharomyces Genome Database (SGD).

Amplification of the KanMX Cassette
  • Set up a 50 µL PCR reaction as follows:

ComponentVolume/Amount
10x PCR Buffer5 µL
dNTPs (10 mM)1 µL
ECM33_KO_F Primer (10 µM)2.5 µL
ECM33_KO_R Primer (10 µM)2.5 µL
KanMX plasmid template (10-50 ng)1 µL
Taq DNA Polymerase0.5 µL
Nuclease-free waterto 50 µL
  • Perform PCR with the following cycling conditions:

    • Initial denaturation: 95°C for 5 minutes

    • 30-35 cycles of:

      • Denaturation: 95°C for 30 seconds

      • Annealing: 55°C for 30 seconds

      • Extension: 72°C for 1.5 minutes

    • Final extension: 72°C for 10 minutes

  • Analyze 5 µL of the PCR product on a 1% agarose gel to confirm the amplification of a band of the correct size (approximately 1.6 kb for the KanMX cassette from pFA6a-KanMX6).

  • Purify the remaining PCR product using a PCR purification kit.

Yeast Transformation (LiAc/ssDNA/PEG Method)

This protocol is based on the high-efficiency lithium acetate/single-stranded carrier DNA/polyethylene glycol method.

  • Inoculate 5 mL of YPD medium with the desired S. cerevisiae strain and grow overnight at 30°C with shaking.

  • The next morning, dilute the overnight culture into 50 mL of fresh YPD to an OD600 of ~0.2.

  • Grow the culture at 30°C with shaking until it reaches an OD600 of 0.6-0.8.

  • Harvest the cells by centrifugation at 3,000 x g for 5 minutes.

  • Wash the cells with 25 mL of sterile water and centrifuge again.

  • Resuspend the cell pellet in 1 mL of 100 mM sterile LiAc and transfer to a microfuge tube.

  • Pellet the cells by centrifuging at top speed for 15 seconds and remove the supernatant.

  • Resuspend the cells in 400 µL of 100 mM LiAc. The cells are now competent.

  • In a new microfuge tube, mix the following in order:

    • 240 µL of 50% PEG

    • 36 µL of 1.0 M LiAc

    • 10 µL of 10 mg/mL single-stranded carrier DNA (boiled for 5 minutes and snap-cooled on ice immediately before use)

    • 1-5 µg of the purified KanMX PCR product (in up to 74 µL of sterile water)

  • Add 50 µL of the competent yeast cell suspension to the transformation mix.

  • Vortex vigorously for 1 minute to completely resuspend the cell pellet.

  • Incubate at 30°C for 30 minutes.

  • Heat shock the cells at 42°C for 15-25 minutes.

  • Pellet the cells by centrifugation at 8,000 x g for 15 seconds and remove the supernatant.

  • Resuspend the cell pellet in 1 mL of YPD and incubate at 30°C for 2-3 hours to allow for the expression of the resistance gene.

  • Pellet the cells, remove the supernatant, and resuspend in 100-200 µL of sterile water.

  • Plate the entire cell suspension onto YPD plates containing 200 µg/mL G418.

  • Incubate the plates at 30°C for 2-3 days until colonies appear.

Verification of the ecm33Δ Mutant

Colonies that grow on the G418 plates are potential knockout mutants. It is crucial to verify the correct integration of the KanMX cassette at the ECM33 locus by analytical PCR.

  • Genomic DNA Extraction:

    • Inoculate a small amount of cells from a G418-resistant colony into 1.5 mL of YPD and grow overnight.

    • Harvest the cells and extract genomic DNA using a standard yeast genomic DNA extraction protocol (e.g., Zymolyase treatment followed by phenol-chloroform extraction or a commercial kit).

  • PCR Verification:

    • Perform three separate PCR reactions for each potential mutant, plus a wild-type control.

Table 3: PCR Verification Reactions

ReactionForward PrimerReverse PrimerExpected WT sizeExpected ecm33Δ size
AECM33_Ver_FECM33_Ver_R~1.7 kb~2.0 kb
BECM33_Ver_FKanBNo product~0.8 kb
CKanB (internal reverse)ECM33_Ver_RNo product~1.0 kb
  • Reaction A: This reaction uses primers that flank the ECM33 gene. In a wild-type strain, this will produce a band corresponding to the size of the ECM33 ORF plus the flanking regions. In a successful knockout, the ECM33 ORF is replaced by the larger KanMX cassette, resulting in a larger PCR product.

  • Reaction B: This reaction uses a primer upstream of the ECM33 locus and a primer internal to the KanMX cassette. This should only produce a product in a successful knockout strain.

  • Reaction C: This reaction uses a primer internal to the KanMX cassette and a primer downstream of the ECM33 locus. This should also only produce a product in a successful knockout strain.

  • Analyze the PCR products on a 1% agarose gel. A confirmed ecm33Δ mutant will show the expected band sizes as outlined in Table 3 and the absence of the wild-type band in Reaction A.

Visualizations

Experimental Workflow

ECM33_Knockout_Workflow cluster_0 Preparation cluster_1 Transformation cluster_2 Verification Primer_Design Primer Design PCR_Amp KanMX Cassette Amplification Primer_Design->PCR_Amp Transformation LiAc/PEG Transformation PCR_Amp->Transformation Yeast_Culture Yeast Culture Growth Yeast_Culture->Transformation Selection Selection on G418 Transformation->Selection gDNA_Extraction gDNA Extraction Selection->gDNA_Extraction PCR_Verification Verification PCR gDNA_Extraction->PCR_Verification Analysis Gel Electrophoresis PCR_Verification->Analysis

Caption: Workflow for creating an ecm33Δ knockout mutant.

Homologous Recombination at the ECM33 Locus

Homologous_Recombination cluster_0 Yeast Genome (Wild-Type) cluster_1 PCR Product cluster_2 Yeast Genome (ecm33Δ Mutant) WT_Locus Upstream Flank ECM33 ORF Downstream Flank KO_Locus Upstream Flank KanMX Cassette Downstream Flank WT_Locus->KO_Locus Homologous Recombination PCR_Product Upstream Homology KanMX Cassette Downstream Homology PCR_Product->KO_Locus

Caption: Diagram of homologous recombination at the ECM33 locus.

References

Application Notes and Protocols for Studying Ecm33 Protein Interactions

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to studying the protein-protein interactions of Ecm33, a glycosylphosphatidylinositol (GPI)-anchored cell surface protein in yeast. Ecm33 is a key player in maintaining cell wall integrity, regulating glucose uptake, and modulating critical signaling pathways, including the Pmk1 MAPK and TORC1 pathways.[1][2] Understanding its interaction network is crucial for elucidating its cellular functions and for identifying potential drug targets.

Overview of Ecm33 and its Functional Context

Ecm33 is an integral component of the yeast cell wall and plasma membrane, where it is involved in crucial cellular processes.[1] Deletion of ECM33 leads to a weakened cell wall, highlighting its importance in cell wall integrity.[2] Ecm33 is also implicated in efficient glucose uptake and the regulation of the nutrient-responsive TORC1 signaling pathway.[3] Furthermore, it negatively regulates the Pmk1 MAPK cell integrity signaling pathway. Given its role as a cell surface protein involved in signaling, its interactions with other proteins are critical for its function.

Known and Predicted Ecm33 Interactors

High-throughput screening methods and database mining have identified several potential interacting partners of Ecm33. The STRING database predicts a network of interactions for Ecm33, including proteins involved in cell wall organization and stress response. One experimentally identified interactor is Ccs1, a copper chaperone for superoxide dismutase (SOD1), suggesting a potential link between cell wall integrity and oxidative stress response.[4][5] Ccs1 is essential for the maturation of SOD1 by facilitating the insertion of copper, which is vital for detoxifying superoxide radicals.[6][7]

Quantitative Data on Ecm33 Interactions

Currently, there is a lack of publicly available quantitative data, such as binding affinities (Kd values), for the direct interactions of Ecm33 with its partners. The methods outlined below can be adapted to obtain such data.

Experimental Protocols for Studying Ecm33 Interactions

Given that Ecm33 is a GPI-anchored protein, specialized techniques are required to study its interactions in a near-native environment. Here, we provide detailed protocols for three key methods: Membrane Yeast Two-Hybrid (MYTH), Co-Immunoprecipitation (Co-IP), and Affinity Purification followed by Mass Spectrometry (AP-MS).

Protocol 1: Membrane Yeast Two-Hybrid (MYTH) for Ecm33 Interaction Screening

The MYTH system is an adaptation of the yeast two-hybrid system designed to detect interactions between membrane proteins.[8][9] It is based on the split-ubiquitin system, where the interaction of a "bait" protein (Ecm33) and a "prey" protein reconstitutes a functional ubiquitin, leading to the release of a transcription factor and activation of reporter genes.[10][11]

Materials
  • Yeast strains for MYTH (e.g., NMY51)

  • Bait vector (e.g., pBT3-N) for fusing Ecm33 to the C-terminal half of ubiquitin (Cub) and a reporter transcription factor (LexA-VP16).[11]

  • Prey vector (e.g., pPR3-N) for fusing potential interacting proteins to the N-terminal half of ubiquitin (NubG).[8]

  • Yeast transformation reagents (e.g., LiAc/SS-DNA/PEG method)

  • Selective media (SD/-Leu, SD/-Trp, SD/-Leu/-Trp, SD/-Leu/-Trp/-His/-Ade)

  • X-Gal for β-galactosidase assay

Methodology
  • Vector Construction:

    • Clone the full-length coding sequence of ECM33 into the bait vector to create a fusion protein with the C-terminal of Ecm33 fused to the Cub-LexA-VP16 module. The N-terminus of Ecm33 should be oriented towards the extracellular space/ER lumen.

    • Clone the coding sequences of potential interacting partners or a cDNA library into the prey vector to create fusions with the NubG module.

  • Yeast Transformation:

    • Co-transform the bait and prey plasmids into the appropriate yeast reporter strain.

    • Plate the transformed cells on SD/-Leu/-Trp plates to select for the presence of both plasmids.

  • Interaction Screening:

    • After 3-5 days of growth, replica-plate the colonies onto selective media lacking histidine and adenine (SD/-Leu/-Trp/-His/-Ade).

    • Growth on this highly selective medium indicates a positive interaction.

  • Quantitative and Qualitative Assays:

    • β-galactosidase Assay: Perform a colony-lift filter assay with X-Gal to qualitatively assess the strength of the interaction. Blue color development indicates a positive interaction.

    • Liquid β-galactosidase Assay: For a more quantitative measure, grow positive clones in liquid selective media and perform a liquid β-galactosidase assay using ONPG as a substrate.

Diagram: Membrane Yeast Two-Hybrid Workflow

MYTH_Workflow cluster_prep Plasmid Construction cluster_exp Yeast Transformation & Screening cluster_analysis Analysis Bait Clone ECM33 into Bait Vector (Ecm33-Cub-LexA-VP16) Transform Co-transform Bait and Prey into Yeast Reporter Strain Bait->Transform Prey Clone Prey/Library into Prey Vector (Prey-NubG) Prey->Transform Select1 Plate on SD/-Leu/-Trp Transform->Select1 Select2 Replica-plate on SD/-Leu/-Trp/-His/-Ade Select1->Select2 Growth Assess Growth on Selective Media Select2->Growth XGal Perform β-galactosidase Assay (X-Gal) Growth->XGal Positive Clones

Caption: Workflow for the Membrane Yeast Two-Hybrid (MYTH) system.

Protocol 2: Co-Immunoprecipitation (Co-IP) of Ecm33 Interaction Complexes

Co-IP is used to validate interactions identified through screening methods like MYTH and to study interactions under near-physiological conditions.[12][13] This protocol is adapted for yeast proteins and includes steps for efficient cell lysis and immunoprecipitation.[14][15]

Materials
  • Yeast strain expressing an epitope-tagged version of Ecm33 (e.g., Ecm33-HA or Ecm33-FLAG)

  • Lysis Buffer: 50 mM Tris-HCl pH 7.5, 150 mM NaCl, 1% Triton X-100, 1 mM EDTA, with freshly added protease and phosphatase inhibitors.

  • Antibody against the epitope tag (e.g., anti-HA or anti-FLAG)

  • Protein A/G agarose or magnetic beads

  • Wash Buffer: Lysis buffer with a lower concentration of detergent (e.g., 0.1% Triton X-100)

  • Elution Buffer: SDS-PAGE sample buffer or a low pH glycine buffer.

  • Antibodies for Western blotting against the prey protein(s).

Methodology
  • Yeast Cell Culture and Lysis:

    • Grow yeast cells expressing tagged Ecm33 to mid-log phase (OD600 ≈ 0.8-1.0).

    • Harvest cells by centrifugation and wash with ice-cold water.

    • Resuspend the cell pellet in ice-cold Lysis Buffer.

    • Lyse the cells by bead beating with glass beads. This should be done in short bursts with cooling on ice in between to prevent protein degradation.

    • Clarify the lysate by centrifugation to pellet cell debris.

  • Immunoprecipitation:

    • Pre-clear the lysate by incubating with beads alone for 1 hour at 4°C to reduce non-specific binding.

    • Incubate the pre-cleared lysate with the specific antibody against the epitope tag for 2-4 hours at 4°C with gentle rotation.

    • Add Protein A/G beads and incubate for another 1-2 hours.

  • Washing and Elution:

    • Pellet the beads and discard the supernatant.

    • Wash the beads 3-5 times with ice-cold Wash Buffer.

    • Elute the protein complexes from the beads by boiling in SDS-PAGE sample buffer.

  • Analysis by Western Blot:

    • Separate the eluted proteins by SDS-PAGE.

    • Transfer the proteins to a PVDF or nitrocellulose membrane.

    • Probe the membrane with antibodies against the tagged Ecm33 (to confirm successful IP) and the suspected interacting protein(s).

Diagram: Co-Immunoprecipitation Workflow

CoIP_Workflow cluster_prep Cell Lysis cluster_ip Immunoprecipitation cluster_analysis Analysis Culture Culture Yeast with Tagged Ecm33 Lysis Lyse Cells and Clarify Lysate Culture->Lysis Preclear Pre-clear Lysate with Beads Lysis->Preclear Antibody Incubate with Specific Antibody Preclear->Antibody Beads Capture with Protein A/G Beads Antibody->Beads Wash Wash Beads Beads->Wash Elute Elute Protein Complexes Wash->Elute Western Analyze by Western Blot Elute->Western

Caption: Workflow for Co-Immunoprecipitation (Co-IP).

Protocol 3: Affinity Purification-Mass Spectrometry (AP-MS) for Ecm33 Interactome

AP-MS is a powerful technique for identifying a broad range of interacting proteins.[16] This involves purifying Ecm33 and its associated proteins and identifying them using mass spectrometry.

Materials
  • Yeast strain expressing a tandemly tagged Ecm33 (e.g., Ecm33-TAP) for higher purity.

  • Lysis and Wash buffers as in the Co-IP protocol, but with lower detergent concentrations to preserve weaker interactions.

  • Affinity resins (e.g., IgG sepharose for the Protein A part of the TAP tag, and calmodulin beads for the calmodulin-binding peptide part).

  • Elution buffers specific for the tags (e.g., TEV protease for the TAP tag).

  • Reagents for in-solution or in-gel trypsin digestion.

  • Mass spectrometer (e.g., Orbitrap or Q-TOF).

Methodology
  • Cell Culture and Lysis:

    • Grow a large-scale culture of yeast expressing tagged Ecm33.

    • Perform cell lysis as described in the Co-IP protocol, ensuring minimal protein degradation.[17]

  • Affinity Purification:

    • Perform a two-step affinity purification if using a TAP tag.

    • First, incubate the lysate with IgG beads to bind the Protein A moiety of the tag.

    • After washing, elute the complexes by cleaving the tag with TEV protease.

    • The eluate is then incubated with calmodulin beads in the presence of calcium.

    • After further washing, the final complexes are eluted with a calcium-chelating agent like EGTA.

  • Sample Preparation for Mass Spectrometry:

    • The purified protein complexes can be separated by SDS-PAGE, and protein bands can be excised for in-gel digestion with trypsin.

    • Alternatively, the entire purified sample can be subjected to in-solution trypsin digestion.

  • Mass Spectrometry and Data Analysis:

    • Analyze the resulting peptides by LC-MS/MS.

    • Identify the proteins by searching the acquired spectra against a yeast protein database.

    • Use a control purification from an untagged strain to subtract non-specific binders.

    • Bioinformatic analysis can then be used to build an interaction network.

Diagram: AP-MS Workflow

APMS_Workflow cluster_prep Purification cluster_ms Mass Spectrometry cluster_analysis Data Analysis Culture Large-scale Yeast Culture (Tagged Ecm33) Lysis Cell Lysis Culture->Lysis Purify Two-Step Affinity Purification (e.g., TAP-tag) Lysis->Purify Digest Trypsin Digestion (In-gel or In-solution) Purify->Digest LCMS LC-MS/MS Analysis Digest->LCMS Search Database Searching and Protein ID LCMS->Search Network Interaction Network Construction Search->Network

Caption: Workflow for Affinity Purification-Mass Spectrometry (AP-MS).

Ecm33 Signaling Pathways

Ecm33 is involved in at least two major signaling pathways in yeast. Understanding these pathways provides a framework for identifying and validating its interacting partners.

Pmk1 MAPK Pathway

In fission yeast, Ecm33 negatively regulates the Pmk1 MAPK pathway, which is crucial for cell integrity.[4] This suggests that Ecm33 may interact with upstream sensors or downstream components of this pathway to modulate its activity.

Pmk1_Pathway Ecm33 Ecm33 Pmk1_Pathway Pmk1 MAPK Pathway Ecm33->Pmk1_Pathway Negative Regulation Cell_Integrity Cell Wall Integrity Pmk1_Pathway->Cell_Integrity Promotes

Caption: Ecm33 negatively regulates the Pmk1 MAPK pathway.

TORC1 Signaling Pathway

In Saccharomyces cerevisiae, Ecm33 is involved in efficient glucose uptake for the activation of the TORC1 pathway.[3] This suggests that Ecm33 may be part of a sensor complex or may facilitate the function of glucose transporters that signal to TORC1.

TORC1_Pathway Glucose Glucose Ecm33 Ecm33 Glucose->Ecm33 Uptake TORC1 TORC1 Pathway Ecm33->TORC1 Promotes Activation Cell_Growth Cell Growth TORC1->Cell_Growth Promotes

Caption: Ecm33 is involved in glucose-mediated TORC1 activation.

References

Application Notes and Protocol for Subcellular Fractionation of Ecm33

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ecm33 is a glycosylphosphatidylinositol (GPI)-anchored protein involved in cell wall organization and integrity. In the yeast Saccharomyces cerevisiae, Ecm33 has been localized to several subcellular compartments, including the plasma membrane, endoplasmic reticulum (ER), mitochondrion, and the cell wall.[1] Its counterpart in fission yeast is also found at the cell surface.[2] Understanding the subcellular distribution of Ecm33 is critical for elucidating its function in cellular processes and its potential as a drug target. This document provides a detailed protocol for the subcellular fractionation of yeast cells to isolate and analyze the distribution of the Ecm33 protein.

The following protocol is a comprehensive approach combining differential and density gradient centrifugation to separate major organelles. This method is adapted from established yeast subcellular fractionation procedures and is designed to yield enriched fractions of the plasma membrane, mitochondria, ER, and cytosol.[3][4][5]

Data Presentation

As no specific quantitative data for the subcellular distribution of Ecm33 was found in the public domain, the following table presents a hypothetical distribution based on its known localizations. This table can be used as a template to present experimental findings.

Subcellular FractionMarker ProteinPercentage of Total Ecm33 (Hypothetical)
P1 (Cell Wall & Unlysed Cells)Cwp1/Gas115%
P2 (Crude Mitochondria)Cox2/Por120%
P3 (Microsomes - ER/Golgi)Dpm1/Sec6125%
P4 (Plasma Membrane)Pma135%
S4 (Cytosol)Pgk15%

Experimental Protocols

This protocol outlines the steps for subcellular fractionation of yeast cells to determine the localization of Ecm33.

Materials and Reagents:

  • Yeast culture expressing Ecm33 (preferably with an epitope tag, e.g., HA or GFP, for easier detection)

  • Spheroplasting Buffer: 1.2 M Sorbitol, 50 mM K-phosphate pH 7.5, 1 mM MgCl₂, 10 mM DTT

  • Zymolyase-100T

  • Lysis Buffer: 0.6 M Sorbitol, 10 mM MES-Tris pH 6.9, 1 mM EDTA, 0.2 mM PMSF, and protease inhibitor cocktail

  • Sucrose solutions (w/v) in Lysis Buffer: 60%, 50%, 40%, 30%

  • BCA Protein Assay Kit

  • SDS-PAGE and Western blotting reagents

  • Antibodies: anti-Ecm33 or anti-tag antibody, and antibodies against subcellular markers (e.g., Pma1 for plasma membrane, Dpm1 for ER, Cox2 for mitochondria, Pgk1 for cytosol)

Procedure:

  • Yeast Cell Growth and Harvest:

    • Grow yeast cells in appropriate media to mid-log phase (OD₆₀₀ ≈ 0.8-1.0).

    • Harvest 100 OD₆₀₀ units of cells by centrifugation at 3,000 x g for 5 minutes at 4°C.

    • Wash the cell pellet once with sterile, cold water.

  • Spheroplast Preparation:

    • Resuspend the cell pellet in 10 ml of Spheroplasting Buffer.

    • Add 2 mg of Zymolyase-100T and incubate at 30°C with gentle shaking for 30-60 minutes. Monitor spheroplast formation by observing a drop in OD₆₀₀ of a 1:100 dilution in water.

    • Once >90% of cells are converted to spheroplasts, pellet them by gentle centrifugation at 1,500 x g for 5 minutes at 4°C.

    • Wash the spheroplasts twice with cold Spheroplasting Buffer (without DTT and Zymolyase).

  • Cell Lysis and Differential Centrifugation:

    • Gently resuspend the spheroplast pellet in 5 ml of cold Lysis Buffer.

    • Homogenize the spheroplasts using a Dounce homogenizer with a tight-fitting pestle (20-30 strokes on ice).[5] Alternatively, other methods like nitrogen cavitation can be used for reproducible lysis.[3][6]

    • Transfer the lysate to a centrifuge tube and perform a series of differential centrifugation steps at 4°C:

      • Step 1: Centrifuge at 1,000 x g for 10 minutes to pellet unlysed cells and cell debris (P1). Collect the supernatant (S1).

      • Step 2: Centrifuge the S1 supernatant at 13,000 x g for 15 minutes to pellet mitochondria (P2). Collect the supernatant (S2).

      • Step 3: Centrifuge the S2 supernatant at 100,000 x g for 1 hour to pellet microsomes (ER, Golgi) and plasma membrane fragments (P3). Collect the supernatant (S3), which represents the cytosolic fraction.

  • Plasma Membrane Enrichment by Sucrose Density Gradient Centrifugation:

    • Resuspend the P3 pellet in 1 ml of Lysis Buffer.

    • Prepare a discontinuous sucrose gradient by carefully layering 2 ml each of 50%, 40%, and 30% sucrose solutions in an ultracentrifuge tube.

    • Layer the resuspended P3 fraction on top of the sucrose gradient.

    • Centrifuge at 100,000 x g for 3-4 hours at 4°C in a swinging-bucket rotor.

    • Collect fractions from the top of the gradient. The plasma membrane typically enriches at the 40-50% sucrose interface. The ER and other light membranes will be in the upper fractions.

  • Protein Quantification and Analysis:

    • Determine the protein concentration of each fraction using a BCA assay.

    • Analyze equal amounts of protein from each fraction by SDS-PAGE and Western blotting.

    • Probe the blots with antibodies against Ecm33 (or its tag) and subcellular marker proteins to determine the relative enrichment of Ecm33 in each fraction.

Mandatory Visualization

Subcellular_Fractionation_Workflow start Yeast Culture (Mid-log phase) harvest Harvest & Wash Cells (3,000 x g, 5 min) start->harvest spheroplast Spheroplast Formation (Zymolyase) harvest->spheroplast lysis Homogenization (Dounce Homogenizer) spheroplast->lysis cent1 Centrifugation 1 (1,000 x g, 10 min) lysis->cent1 p1 P1 (Cell Wall, Nuclei, Unlysed Cells) cent1->p1 s1 S1 (Supernatant) cent1->s1 analysis Protein Quantification & Western Blot Analysis p1->analysis cent2 Centrifugation 2 (13,000 x g, 15 min) s1->cent2 p2 P2 (Mitochondria) cent2->p2 s2 S2 (Supernatant) cent2->s2 p2->analysis cent3 Ultracentrifugation 1 (100,000 x g, 1 hr) s2->cent3 p3 P3 (Microsomes, Plasma Membrane) cent3->p3 s3 S3 (Cytosol) cent3->s3 gradient Sucrose Density Gradient Ultracentrifugation 2 (100,000 x g, 3-4 hr) p3->gradient s3->analysis pm_fraction Plasma Membrane Fraction gradient->pm_fraction er_fraction ER/Golgi Fraction gradient->er_fraction pm_fraction->analysis er_fraction->analysis

Caption: Workflow for the subcellular fractionation of yeast to isolate Ecm33-containing compartments.

References

Application Notes and Protocols for GFP-Tagged Ecm33 Localization Studies

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction: Visualizing Ecm33 Function through GFP Tagging

The subcellular localization of a protein is intrinsically linked to its function.[1] Green Fluorescent Protein (GFP) and its spectral variants have become indispensable tools in cell biology, serving as genetically encoded reporters to track protein localization and dynamics in living cells.[2][3][4] By creating a fusion protein, where the GFP coding sequence is linked to the gene of interest, researchers can visualize the protein's location and movement in real-time using fluorescence microscopy.[5]

This document provides detailed application notes and protocols for the use of GFP-tagged Ecm33 to study its subcellular localization. Ecm33 is a glycosylphosphatidylinositol (GPI)-anchored protein located at the cell surface of fungi, such as Saccharomyces cerevisiae and Candida albicans.[6][7][8] It plays a crucial role in maintaining cell wall integrity (CWI), responding to various stresses, and influencing morphogenesis.[6][7][9][10] Understanding the precise localization of Ecm33 under different physiological or stress conditions can provide critical insights into its function and its role in the CWI signaling pathway. These studies are valuable for basic research and for the development of novel antifungal drug targets.

Application Notes

Principle of the Method

The methodology involves genetically fusing the coding sequence of GFP to the N- or C-terminus of the ECM33 gene. This construct is then introduced into a suitable host organism (e.g., S. cerevisiae). The resulting GFP-Ecm33 fusion protein is expressed under the control of a chosen promoter (native or inducible). The inherent fluorescence of the GFP tag allows for direct visualization of the Ecm33 protein within the cell using techniques like confocal laser scanning microscopy.[11] This enables the study of its distribution, potential translocation in response to stimuli, and co-localization with other cellular markers.[12]

Key Considerations and Controls
  • Fusion Site Selection: The addition of GFP (~27 kDa) can potentially interfere with the target protein's function, folding, or localization.[2][13] It is crucial to determine whether the N- or C-terminal tag is less disruptive. Since Ecm33 is a GPI-anchored protein with an N-terminal signal peptide and a C-terminal GPI-anchor signal, tagging strategies must be carefully considered. An internal tag might be an alternative, though more complex to engineer.

  • Linker Sequences: A short, flexible peptide linker (e.g., a series of glycine and serine residues) between Ecm33 and GFP can provide spatial separation, reducing the risk of steric hindrance and improper folding.[13]

  • Expression Levels: Overexpression of the fusion protein can lead to artifacts such as mislocalization or aggregation.[14][15] It is often preferable to express the GFP-Ecm33 fusion from the endogenous ECM33 locus or using a low-copy plasmid with a native promoter to maintain near-physiological expression levels.

  • Essential Controls:

    • Functional Complementation: The GFP-Ecm33 fusion should be tested to ensure it complements the phenotype of an ecm33Δ null mutant (e.g., sensitivity to cell wall stressors like Calcofluor White or Congo Red).[8] This confirms the fusion protein is functional.

    • GFP Alone Control: A control strain expressing GFP alone should be analyzed to understand the baseline, non-specific distribution of the fluorophore in the cell.[5]

    • Immunoblotting: Western blot analysis using an anti-GFP antibody should be performed to confirm the expression of the full-length fusion protein and check for any degradation products.

Experimental Workflow and Signaling

The overall process for creating and analyzing a GFP-tagged Ecm33 strain follows a multi-step workflow, from molecular cloning to quantitative image analysis.

G cluster_0 Phase 1: Construct Generation cluster_1 Phase 2: Strain Engineering cluster_2 Phase 3: Analysis pcr 1. PCR Amplification of ECM33 and GFP digest 2. Restriction Digest pcr->digest ligate 3. Ligation into Expression Vector digest->ligate transform_e_coli 4. E. coli Transformation & Plasmid Prep ligate->transform_e_coli transform_yeast 5. Yeast Transformation transform_e_coli->transform_yeast selection 6. Selection of Positive Transformants transform_yeast->selection verification 7. Verification (PCR & Western Blot) selection->verification culture 8. Cell Culture & Experimental Treatment verification->culture microscopy 9. Confocal Microscopy culture->microscopy analysis 10. Image Processing & Quantitative Analysis microscopy->analysis interpretation 11. Data Interpretation analysis->interpretation

Caption: Workflow for Ecm33-GFP localization studies.

Ecm33 is a component of the fungal cell wall and is implicated in the Cell Wall Integrity (CWI) signaling pathway. It is thought to act as a sensor or part of a sensor complex that detects cell wall stress, leading to the activation of a MAP kinase cascade.

G cluster_0 cluster_1 Cell Wall / Plasma Membrane cluster_2 cluster_3 Stress Cell Wall Stress (e.g., Congo Red, Heat) Sensor Putative Sensor Complex Stress->Sensor activates Ecm33 Ecm33-GFP Ecm33->Sensor interacts with Rho1 Rho1-GTP Sensor->Rho1 Pkc1 Pkc1 Rho1->Pkc1 MAPK_cascade MAP Kinase Cascade (Bck1, Mkk1/2) Pkc1->MAPK_cascade Slt2 Slt2 (MAPK) MAPK_cascade->Slt2 Slt2_P Slt2-P (Active) Slt2->Slt2_P TF Transcription Factors (Rlm1, Swi4/6) Slt2_P->TF translocates & activates Response Gene Expression for Cell Wall Repair TF->Response

Caption: Simplified Cell Wall Integrity (CWI) pathway involving Ecm33.

Detailed Experimental Protocols

Protocol 1: Construction of an Ecm33-GFP Fusion Plasmid

This protocol describes the cloning of ECM33 into a yeast expression vector containing a C-terminal GFP tag.

Materials:

  • Yeast genomic DNA

  • High-fidelity DNA polymerase

  • ECM33-specific forward and reverse primers (without the stop codon)

  • Yeast expression vector (e.g., pRS series with GFP)

  • Restriction enzymes and T4 DNA ligase

  • Competent E. coli cells (e.g., DH5α)

  • LB medium and appropriate antibiotics

  • Plasmid purification kit

Methodology:

  • PCR Amplification: Amplify the ECM33 open reading frame (ORF) from yeast genomic DNA using high-fidelity polymerase. The forward primer should include a 5' restriction site, and the reverse primer should exclude the native stop codon and include a 3' restriction site compatible with the vector, ensuring an in-frame fusion with the GFP tag.[2]

  • Vector and Insert Preparation: Digest both the PCR product and the destination vector with the selected restriction enzymes. Purify the digested DNA fragments using a gel extraction kit.

  • Ligation: Ligate the digested ECM33 insert into the prepared GFP vector using T4 DNA ligase.

  • Transformation of E. coli: Transform the ligation mixture into competent E. coli cells. Plate on selective LB agar plates and incubate overnight at 37°C.

  • Screening and Plasmid Purification: Select several colonies and grow them in liquid culture. Purify the plasmid DNA using a miniprep kit.

  • Verification: Verify the correct insertion and orientation of ECM33 by restriction digest analysis and Sanger sequencing.

Protocol 2: Yeast Transformation and Strain Verification

Materials:

  • Verified Ecm33-GFP plasmid

  • Competent yeast cells (wild-type and ecm33Δ strains)

  • LiOAc/PEG transformation reagents

  • Selective growth medium (e.g., SC-Ura)

  • YPD medium

  • Protein extraction buffer and protease inhibitors

  • Anti-GFP primary antibody and HRP-conjugated secondary antibody

  • Chemiluminescence substrate

Methodology:

  • Yeast Transformation: Transform the Ecm33-GFP plasmid into the desired yeast strains using the lithium acetate/polyethylene glycol (LiOAc/PEG) method.

  • Selection: Plate the transformed cells onto selective medium and incubate for 2-3 days at 30°C until colonies appear.

  • Genomic DNA Verification (Optional): Confirm plasmid presence by performing colony PCR on the transformants.

  • Protein Expression Verification (Western Blot): a. Grow a 5 mL culture of the transformed yeast strain in selective liquid medium to mid-log phase (OD₆₀₀ ≈ 0.8). b. Harvest cells by centrifugation and perform protein extraction using a suitable method (e.g., glass bead lysis). c. Separate protein lysates by SDS-PAGE and transfer to a PVDF membrane. d. Probe the membrane with an anti-GFP antibody to confirm the expression of the full-length Ecm33-GFP fusion protein at the expected molecular weight.

Protocol 3: Confocal Microscopy and Image Acquisition

Materials:

  • Verified yeast strain expressing Ecm33-GFP

  • Appropriate growth medium (with and without stressors like 50 µg/mL Congo Red)

  • Concanavalin A-coated glass-bottom dishes or slides

  • Confocal laser scanning microscope with a ~488 nm laser line and appropriate emission filters for GFP.

Methodology:

  • Cell Culture: Grow the Ecm33-GFP expressing yeast strain to early- or mid-log phase in liquid medium. For stress experiments, split the culture and add the stressor to one half for a defined period (e.g., 1-2 hours).

  • Sample Preparation: Harvest a small volume of cells. For adherent visualization, briefly incubate the cells on a Concanavalin A-coated coverslip to immobilize them.

  • Microscopy Setup: a. Place the sample on the microscope stage. b. Use a 60x or 100x oil immersion objective to locate the cells. c. Excite the GFP fluorophore using a 488 nm laser. d. Set the emission detector to capture fluorescence between approximately 500-550 nm. e. Adjust laser power and detector gain to obtain a strong signal without saturation. f. Acquire both a differential interference contrast (DIC) or brightfield image and a corresponding fluorescence image. For 3D analysis, acquire a Z-stack of images.

  • Image Acquisition: Capture images of multiple fields of view for each condition (e.g., control vs. stressed) to ensure robust data collection.

Data Presentation and Quantitative Analysis

Quantitative analysis is essential to move beyond qualitative descriptions of protein localization.[16][17] This involves measuring fluorescence intensity in defined regions of interest (ROIs).

Quantitative Image Analysis
  • Image Processing: Use software like ImageJ/Fiji to process the acquired images.

  • Defining ROIs: Use the DIC/brightfield image to manually or automatically outline the cell boundary (ROI₁) and a specific sub-region, such as the cytoplasm (ROI₂). The cell periphery can be defined by subtracting ROI₂ from ROI₁.

  • Fluorescence Quantification: Measure the mean fluorescence intensity within each defined ROI for a large number of cells (n > 50) for each experimental condition.

  • Calculating a Localization Index: A simple metric, such as a Periphery-to-Cytoplasm ratio, can be calculated for each cell:

    • Localization Index = (Mean Intensity at Periphery) / (Mean Intensity in Cytoplasm)

    • An increase in this index would indicate a shift in protein localization towards the cell periphery.

Example Data Tables

Table 1: Phenotypic Complementation of ecm33Δ Mutant by Ecm33-GFP

Strain Treatment (Congo Red, 50 µg/mL) Relative Growth (%)
Wild-Type - 100 ± 5
Wild-Type + 95 ± 7
ecm33Δ - 98 ± 6
ecm33Δ + 25 ± 4
ecm33Δ + Ecm33-GFP - 101 ± 5

| ecm33Δ + Ecm33-GFP | + | 92 ± 8 |

Table 2: Quantitative Analysis of Ecm33-GFP Localization Under Osmotic Stress

Condition N (cells) Mean Fluorescence Intensity (A.U.) - Periphery Mean Fluorescence Intensity (A.U.) - Cytoplasm Localization Index (Periphery/Cytoplasm)
Control (No Stress) 65 1502 ± 110 350 ± 45 4.29
1M NaCl (30 min) 72 1855 ± 135 345 ± 50 5.38

| 1M Sorbitol (30 min) | 68 | 1790 ± 120 | 355 ± 48 | 5.04 |

These tables provide a clear, comparative view of the experimental results, facilitating straightforward interpretation of the Ecm33-GFP's functionality and localization dynamics.

References

Troubleshooting & Optimization

Ecm33 Protein Expression and Purification: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the expression and purification of the Ecm33 protein. The information is presented in a user-friendly question-and-answer format to directly address common challenges encountered during experimentation.

Section 1: Frequently Asked Questions (FAQs)

Q1: What is Ecm33 and why is its expression and purification challenging?

A1: Ecm33 is a glycosylphosphatidylinositol (GPI)-anchored protein located in the fungal cell wall.[1][2][3] Its expression and purification can be challenging due to its association with the cell wall and plasma membrane, its post-translational modifications (N-glycosylation and GPI-anchor attachment), and the potential for cellular stress when overexpressed.[3][4][5] Deletion of Ecm33 has been shown to affect N-glycosylation of other proteins and weaken the cell wall, suggesting that its overexpression might burden the cellular machinery responsible for these processes.[3][5][6]

Q2: Which expression system is recommended for Ecm33?

A2: Yeast expression systems, such as Saccharomyces cerevisiae or Pichia pastoris, are generally preferred for expressing Ecm33.[7][8] This is because yeast systems can perform the necessary post-translational modifications, including GPI-anchor addition and glycosylation, which are crucial for the proper folding and function of Ecm33.[8][9] While expression in E. coli is possible for fragments of the protein, it will lack these eukaryotic-specific modifications.[10]

Q3: Should I express Ecm33 for intracellular accumulation or secretion?

A3: Given that Ecm33 is a cell wall protein, engineering it for secretion into the culture medium can simplify purification by separating it from the bulk of cellular proteins.[11] However, since it is naturally anchored to the cell membrane, a secretion strategy would require removing the C-terminal GPI-anchor signal sequence and potentially adding a secretion signal peptide. Intracellular expression is also a viable option, but it necessitates efficient cell lysis and subsequent separation from other cellular components.

Q4: What affinity tags are suitable for Ecm33 purification?

A4: Standard affinity tags such as a polyhistidine-tag (His-tag) or a Strep-tag can be fused to the N-terminus or C-terminus of Ecm33 to facilitate purification.[10] The choice of tag and its position should be carefully considered to minimize interference with protein folding and function. It is advisable to clone and test constructs with the tag at either end.

Section 2: Troubleshooting Protein Expression

Q5: I am not seeing any Ecm33 expression on my Western blot. What could be the problem?

A5: This is a common issue with several potential causes. Here's a systematic approach to troubleshooting:

  • Verify your construct: Sequence your expression vector to ensure the Ecm33 gene is in the correct reading frame with the promoter and any affinity tags.[12] Errors in cloning can introduce premature stop codons or frameshifts.

  • Check for toxicity: Overexpression of some proteins can be toxic to the host cells, leading to poor growth and no protein production.[11] Try using a lower induction temperature or a less potent inducer concentration.

  • Optimize codon usage: If you are expressing a gene from one species in another (e.g., Candida Ecm33 in Saccharomyces), codon usage bias can hinder translation.[13] Synthesizing the gene with codons optimized for your expression host can significantly improve expression levels.

  • Confirm transformation: Ensure that your expression vector has been successfully transformed into the yeast cells. Plate the transformation mixture on selective media and perform colony PCR to verify the presence of the insert.

Q6: My Ecm33 protein is expressed, but the yield is very low. How can I improve it?

A6: Low protein yield is a frequent challenge in yeast expression systems. Consider the following optimization strategies:

ParameterRecommendationRationale
Induction Temperature Test a range of temperatures (e.g., 18°C, 25°C, 30°C).Lower temperatures can slow down protein synthesis, which may promote proper folding and reduce the formation of aggregates, ultimately increasing the yield of soluble protein.[11]
Induction Time Perform a time-course experiment (e.g., 12, 24, 48, 72 hours).The optimal induction time can vary depending on the protein and the expression system. Prolonged induction does not always lead to higher yields and can sometimes result in increased proteolysis.
Methanol Concentration (for Pichia pastoris) Optimize the methanol concentration (e.g., 0.5%, 1.0%, 1.5%).Methanol is both an inducer and a carbon source. Too high a concentration can be toxic, while too low a concentration may not be sufficient for maximal induction.[14][15][16]
Culture pH Maintain a stable pH, typically between 5.0 and 6.0.The pH of the culture medium can affect cell growth and the activity of extracellular proteases.[15]
Media Composition Try different media formulations (e.g., BMMY vs. YPD).The composition of the growth and induction media can significantly impact protein expression levels.

Logical Flow for Troubleshooting Low Ecm33 Expression:

Caption: Troubleshooting workflow for low Ecm33 expression.

Section 3: Troubleshooting Protein Purification

Q7: My His-tagged Ecm33 protein is not binding to the IMAC resin. What should I do?

A7: Failure to bind to the affinity resin is a frustrating but solvable problem. Here are the likely culprits and their solutions:

  • Inaccessible Affinity Tag: The affinity tag might be buried within the folded protein and therefore unable to interact with the resin.[12]

    • Solution: Perform the purification under denaturing conditions (e.g., using 6M guanidine HCl or 8M urea) to unfold the protein and expose the tag. The protein can then be refolded on the column.

  • Incorrect Lysis Buffer Composition: Components in your lysis buffer could be interfering with binding.

    • Solution: Ensure your lysis buffer does not contain high concentrations of chelating agents like EDTA if you are using a nickel-based IMAC resin, as this can strip the metal ions from the column.[17] Also, avoid high concentrations of imidazole in the lysis and wash buffers.

  • Protein Degradation: The affinity tag may have been proteolytically cleaved.

    • Solution: Add a protease inhibitor cocktail to your lysis buffer. Analyze your crude lysate and flow-through fractions by Western blot using an antibody against the tag to check for its presence.

Q8: Ecm33 is binding to the resin, but it elutes with many other contaminating proteins. How can I improve purity?

A8: Contamination with host cell proteins is a common issue in affinity chromatography. The following steps can help improve the purity of your Ecm33 protein:

  • Optimize Wash Steps: Increase the stringency of your wash steps to remove non-specifically bound proteins.

    • Increase Imidazole Concentration: Gradually increase the concentration of imidazole in your wash buffer (e.g., 20-50 mM for His-tagged proteins).

    • Increase Salt Concentration: A higher salt concentration (e.g., up to 500 mM NaCl) can disrupt non-specific ionic interactions.

    • Add Detergents: For a membrane-associated protein like Ecm33, including a mild non-ionic detergent (e.g., 0.1-0.5% Triton X-100 or Tween-20) in the wash buffer can help reduce non-specific hydrophobic interactions.[14]

  • Add a Second Purification Step: No single chromatography step will result in a completely pure protein.

    • Solution: After affinity chromatography, further purify your Ecm33 protein using a different method, such as size-exclusion chromatography (gel filtration) or ion-exchange chromatography. This will separate Ecm33 from contaminants based on different physical properties.

Experimental Workflow for Ecm33 Purification and Troubleshooting:

Ecm33PurificationWorkflow cluster_Expression Protein Expression cluster_Lysis Cell Lysis cluster_Purification Purification cluster_Analysis Analysis & Further Steps Express Express tagged-Ecm33 in Yeast Harvest Harvest Yeast Cells Express->Harvest Lyse Lyse Cells (e.g., glass beads) + Protease Inhibitors Harvest->Lyse Clarify Clarify Lysate (Centrifugation) Lyse->Clarify Affinity Affinity Chromatography (e.g., IMAC) Clarify->Affinity Wash Wash with increasing stringency Affinity->Wash Elute Elute Ecm33 Wash->Elute Analyze SDS-PAGE & Western Blot Elute->Analyze FurtherPurify Further Purification? (SEC or IEX) Analyze->FurtherPurify FurtherPurify->Affinity Contaminants Present (Re-optimize wash) PureProtein Pure Ecm33 FurtherPurify->PureProtein Purity Sufficient

Caption: A standard workflow for Ecm33 purification and analysis.

Section 4: Experimental Protocols

Protocol 1: Yeast Transformation (Lithium Acetate Method)

  • Grow your yeast strain in 5 mL of YPD medium overnight at 30°C.

  • Inoculate 50 mL of YPD with the overnight culture to an OD600 of ~0.2 and grow to an OD600 of 0.6-0.8.

  • Harvest the cells by centrifugation at 3000 x g for 5 minutes.

  • Wash the cells with 25 mL of sterile water, then resuspend in 1 mL of sterile water.

  • Transfer the cell suspension to a microfuge tube and centrifuge for 30 seconds.

  • Resuspend the cell pellet in 1 mL of a freshly prepared solution of 100 mM Lithium Acetate (LiAc).

  • Incubate at 30°C for 15 minutes.

  • Centrifuge and resuspend the cells in 240 µL of 50% PEG, 36 µL of 1.0 M LiAc, 25 µL of single-stranded carrier DNA, and 50 µL of plasmid DNA and sterile water.

  • Vortex and incubate at 30°C for 30 minutes.

  • Heat shock at 42°C for 15-20 minutes.

  • Centrifuge, remove the supernatant, and resuspend the pellet in 1 mL of sterile water.

  • Plate 100-200 µL onto selective agar plates and incubate at 30°C for 2-4 days.

Protocol 2: Small-Scale Ecm33 Expression Trial in Saccharomyces cerevisiae

  • Inoculate a single colony of your transformed yeast into 5 mL of selective medium and grow overnight at 30°C.

  • Inoculate 50 mL of selective medium with the overnight culture to an OD600 of 0.2.

  • Grow the culture at 30°C until it reaches an OD600 of 0.8-1.0.

  • Induce protein expression by adding galactose to a final concentration of 2%.

  • Incubate the culture at the desired expression temperature (e.g., 25°C) for 24-48 hours.

  • Harvest the cells by centrifugation at 4000 x g for 10 minutes.

  • The cell pellet can be stored at -80°C or used immediately for purification.

Protocol 3: Purification of His-tagged Ecm33 under Denaturing Conditions

  • Resuspend the yeast cell pellet in denaturing lysis buffer (100 mM NaH2PO4, 10 mM Tris, 8 M Urea, pH 8.0).

  • Lyse the cells by vortexing with glass beads for 5-10 cycles of 1 minute on, 1 minute on ice.

  • Centrifuge the lysate at 10,000 x g for 20 minutes to pellet cell debris.

  • Equilibrate an IMAC column (e.g., Ni-NTA) with denaturing lysis buffer.

  • Load the supernatant onto the column.

  • Wash the column with denaturing wash buffer (100 mM NaH2PO4, 10 mM Tris, 8 M Urea, pH 6.3).

  • Elute the protein with denaturing elution buffer (100 mM NaH2PO4, 10 mM Tris, 8 M Urea, pH 4.5 or 5.9).

  • Analyze the fractions by SDS-PAGE and Western blotting.

  • For refolding, the eluted protein can be dialyzed against a series of buffers with decreasing concentrations of the denaturant.

References

Technical Support Center: Optimizing Growth Conditions for ecm33 Mutants

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers in optimizing growth conditions for studying Saccharomyces cerevisiae ecm33 mutants.

Frequently Asked Questions (FAQs)

Q1: What is the function of Ecm33p?

A1: Ecm33p is a GPI-anchored cell wall protein in Saccharomyces cerevisiae. It is involved in maintaining cell wall integrity and is required for the proper assembly of the mannoprotein outer layer of the cell wall[1]. Ecm33p is also implicated in efficient glucose uptake and the full activation of the nutrient-responsive TOR kinase complex 1 (TORC1) signaling pathway[2][3].

Q2: What are the expected phenotypes of an ecm33Δ mutant?

A2: ecm33Δ mutants are viable but exhibit a range of phenotypes related to cell wall defects and altered metabolism[4][5]. These include:

  • Hypersensitivity to cell wall stressors: Increased sensitivity to compounds like Calcofluor White and Congo Red[6][7].

  • Altered cell wall structure: A less structured cell wall with increased chitin deposition[8][9].

  • Metabolic changes: Deletion of ECM33 can lead to a starvation-like response even in the presence of high glucose, resulting in delayed cell proliferation and reduced ATP[2][3].

  • Morphological changes: ecm33Δ mutants may show abnormal bud neck morphology and increased cell size[4][5].

  • Improved fermentation: In some contexts, ecm33Δ mutants have shown improved fermentation performance[6][7][10].

Q3: Does overexpression of ECM33 have the opposite effect of a deletion?

A3: Not necessarily. While ecm33Δ mutants have a less structured cell wall with more chitin, ECM33-overexpressing strains have a thicker cell wall with decreased chitin content[8][9]. Interestingly, both deletion and overexpression of ECM33 have been shown to improve the production of certain small metabolites[9][11].

Troubleshooting Guides

Issue 1: Slow or impaired growth of ecm33Δ mutants in standard media.
  • Possible Cause: The standard growth medium may contain components that act as mild cell wall stressors, or the nutrient composition may not be optimal for the altered metabolism of the mutant. Cells lacking Ecm33p exhibit a series of starvation-induced pathways even in high glucose conditions[2][3].

  • Troubleshooting Steps:

    • Supplement with an osmotic stabilizer: Add 1 M sorbitol to the growth medium (YPD or synthetic complete) to provide osmotic support and mitigate cell lysis due to cell wall defects.

    • Optimize glucose concentration: While Ecm33p is involved in efficient glucose uptake, the effect of varying glucose concentrations on ecm33Δ growth should be empirically determined. Test a range of glucose concentrations (e.g., 0.5%, 2%, 4%) to identify the optimal level for your specific experimental setup.

    • Ensure adequate nitrogen availability: Given the link between Ecm33p and TORC1 signaling, which is sensitive to nitrogen levels, ensure your medium has a sufficient nitrogen source.

Issue 2: Inconsistent results in cell wall stress assays.
  • Possible Cause: Variability in plate preparation, cell density, or incubation conditions can lead to inconsistent results in spot assays.

  • Troubleshooting Steps:

    • Precise concentration of stressors: Prepare fresh stock solutions of Calcofluor White and Congo Red and use a consistent final concentration in your agar plates.

    • Standardize cell density: Always start with a standardized cell culture density (e.g., OD600 of 1.0) and perform serial dilutions consistently for every experiment.

    • Uniform plate pouring: Ensure that the agar plates are of a uniform thickness to allow for consistent diffusion of the stressor.

    • Control strains: Always include a wild-type strain and a known sensitive mutant (e.g., slt2Δ) as controls on the same plate.

Issue 3: Difficulty visualizing cell wall defects with microscopy.
  • Possible Cause: Inappropriate staining techniques or sample preparation can obscure the subtle morphological changes in ecm33Δ mutants.

  • Troubleshooting Steps:

    • Use specific cell wall stains: Utilize fluorescent dyes that specifically stain cell wall components. Calcofluor White binds to chitin and can highlight the increased chitin deposition in ecm33Δ mutants[12].

    • Optimize staining protocol: Refer to the detailed experimental protocol below for Calcofluor White staining. Ensure correct dye concentration and incubation times.

    • Proper sample preparation: To prevent osmotic stress during preparation, wash and resuspend cells in a buffered solution (e.g., PBS) instead of water[13]. Immobilize cells on poly-L-lysine coated slides for better imaging[13].

Quantitative Data Summary

ConditionWild-Type (WT) Growthecm33Δ Mutant GrowthReference(s)
Standard YPD Medium NormalDelayed cell proliferation[2][3]
YPD + Calcofluor White NormalHypersensitive/Impaired growth[6][7]
YPD + Congo Red NormalHypersensitive/Impaired growth[6][7]
YPD + Caffeine NormalImpaired growth[11]
Fermentation (Wine Yeast) NormalUp to 31% reduction in fermentation duration[7]
p-Coumaric Acid Production Baseline~40% increase in specific yield[11]
β-Carotene Production BaselineSignificant increase in specific yield[11]

Experimental Protocols

Protocol 1: Spot Assay for Cell Wall Stress Sensitivity

This protocol is used to qualitatively assess the sensitivity of yeast strains to cell wall damaging agents.

Materials:

  • YPD agar plates

  • YPD agar plates containing the desired concentration of Calcofluor White (e.g., 50 µg/mL) or Congo Red (e.g., 100 µg/mL).

  • Yeast strains (wild-type, ecm33Δ, and other controls).

  • Sterile water or saline.

  • 96-well microtiter plate.

  • Spectrophotometer.

Methodology:

  • Grow yeast strains overnight in liquid YPD medium at 30°C with shaking.

  • The next day, measure the optical density (OD600) of the cultures.

  • Dilute the cultures to an OD600 of 1.0 in sterile water or saline.

  • In a 96-well plate, perform a 10-fold serial dilution series for each strain.

  • Spot 5 µL of each dilution onto the control YPD plates and the plates containing the cell wall stressors.

  • Allow the spots to dry completely before inverting the plates.

  • Incubate the plates at 30°C for 2-3 days and document the growth by imaging.

Protocol 2: Staining for Chitin Deposition with Calcofluor White

This protocol allows for the visualization of chitin in the yeast cell wall, which is typically enriched in the bud scars and, in the case of ecm33Δ mutants, more generally in the cell wall.

Materials:

  • Yeast cultures.

  • Phosphate-buffered saline (PBS), pH 7.4.

  • Calcofluor White M2R stock solution (e.g., 1 mg/mL in water).

  • 10% Potassium Hydroxide (KOH).

  • Microscope slides and coverslips.

  • Fluorescence microscope with a DAPI filter set (Excitation ~365 nm, Emission ~440 nm).

Methodology:

  • Harvest yeast cells from a liquid culture by centrifugation (e.g., 3000 x g for 5 minutes).

  • Wash the cells once with PBS.

  • Resuspend the cell pellet in a small volume of PBS.

  • On a clean microscope slide, mix one drop of the cell suspension with one drop of 10% KOH and one drop of Calcofluor White stain[12].

  • Place a coverslip over the mixture and let it stand for 1-2 minutes[12].

  • Observe the cells under a fluorescence microscope. Chitin-rich areas, such as bud scars, will fluoresce brightly[12].

Signaling Pathways and Experimental Workflows

Cell_Wall_Integrity_Pathway cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Cell Wall Stress Cell Wall Stress Wsc1 Wsc1 Cell Wall Stress->Wsc1 sensed by Mid2 Mid2 Cell Wall Stress->Mid2 sensed by Rom2 Rom2 Wsc1->Rom2 activate Mid2->Rom2 activate Rho1_GDP Rho1_GDP Rho1_GTP Rho1_GTP Rho1_GDP->Rho1_GTP GDP/GTP Exchange Pkc1 Pkc1 Rho1_GTP->Pkc1 activates Rom2->Rho1_GDP activates GEF activity for Bck1 Bck1 Pkc1->Bck1 phosphorylates Mkk1_Mkk2 Mkk1/Mkk2 Bck1->Mkk1_Mkk2 phosphorylates Slt2 Slt2 Mkk1_Mkk2->Slt2 phosphorylates Rlm1 Rlm1 Slt2->Rlm1 activates Cell Wall Genes Cell Wall Genes Rlm1->Cell Wall Genes induces transcription of

Caption: The Cell Wall Integrity (CWI) signaling pathway in S. cerevisiae.

TORC1_Signaling_Pathway cluster_vacuole Vacuolar Membrane cluster_cytoplasm Cytoplasm Nutrients (Glucose, Nitrogen) Nutrients (Glucose, Nitrogen) Ego1_Ego3 Ego1/Ego3 Nutrients (Glucose, Nitrogen)->Ego1_Ego3 sensed by Gtr1_GTP Gtr1-GTP Ego1_Ego3->Gtr1_GTP activates TORC1 TORC1 Gtr1_GTP->TORC1 activates Gtr2_GDP Gtr2-GDP Gtr2_GDP->TORC1 inactive state Sch9 Sch9 TORC1->Sch9 phosphorylates Tap42_PP2A Tap42-PP2A TORC1->Tap42_PP2A inhibits Autophagy Autophagy TORC1->Autophagy inhibits Ribosome Biogenesis Ribosome Biogenesis Sch9->Ribosome Biogenesis promotes Nitrogen Catabolite\nRepression Nitrogen Catabolite Repression Tap42_PP2A->Nitrogen Catabolite\nRepression represses Ecm33 Ecm33 Ecm33->Nutrients (Glucose, Nitrogen) facilitates uptake

Caption: The TORC1 signaling pathway and its relation to Ecm33p in S. cerevisiae.

Experimental_Workflow cluster_growth Growth Optimization cluster_phenotype Phenotypic Analysis Culture Setup Culture Setup Growth Curve Analysis Growth Curve Analysis Culture Setup->Growth Curve Analysis Monitor OD600 Optimal Conditions Optimal Conditions Growth Curve Analysis->Optimal Conditions Determine Spot Assay Spot Assay Optimal Conditions->Spot Assay Use for Microscopy Microscopy Optimal Conditions->Microscopy Use for Phenotypic Data Phenotypic Data Spot Assay->Phenotypic Data Microscopy->Phenotypic Data

Caption: Experimental workflow for optimizing and analyzing ecm33 mutants.

References

Technical Support Center: Ecm33 Immunofluorescence Microscopy

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for Ecm33 immunofluorescence microscopy. This resource provides troubleshooting guidance and answers to frequently asked questions to help researchers, scientists, and drug development professionals overcome common challenges and avoid artifacts in their experiments.

Frequently Asked Questions (FAQs)

Q1: What is Ecm33 and why is it challenging for immunofluorescence?

Ecm33 is a glycosylphosphatidylinositol (GPI)-anchored protein, primarily studied in fungi like Candida albicans and Saccharomyces cerevisiae, where it is a key component of the cell wall.[1][2] It plays a crucial role in maintaining cell wall integrity and is involved in the N-glycosylation of other proteins.[2][3] Challenges in immunofluorescence for Ecm33 and similar extracellular matrix (ECM) proteins can arise from its dense localization, potential for epitope masking by heavy glycosylation, and difficulties with antibody penetration into the complex extracellular environment.[4][5][6]

Q2: What are the most common artifacts in immunofluorescence and how can I avoid them?

Common artifacts include high background, non-specific staining, weak or no signal, photobleaching, and autofluorescence. Avoiding these issues requires careful optimization of your protocol, including antibody titration, proper fixation and permeabilization, effective blocking, and careful handling of fluorescent reagents.

Q3: How do I choose the right primary antibody for Ecm33?

When selecting a primary antibody for Ecm33, it is crucial to choose one that has been validated for immunofluorescence applications. Polyclonal antibodies may offer broader epitope recognition, which can be advantageous if the protein structure is not well characterized. Always perform a titration experiment to determine the optimal antibody concentration that provides a strong signal with minimal background.

Q4: What is epitope masking and how can I address it when staining for Ecm33?

Epitope masking occurs when the antigen's binding site for the antibody is obscured, often due to fixation or the protein's native conformation, such as heavy glycosylation in the case of many ECM proteins.[5][6][7][8] To address this, you can try different fixation methods or perform antigen retrieval techniques. For glycosylated proteins like Ecm33, enzymatic pre-treatment (e.g., with hyaluronidase) might be necessary to unmask the epitope.[6]

Troubleshooting Guides

This section provides solutions to specific problems you might encounter during your Ecm33 immunofluorescence experiments.

High Background Staining

High background can obscure your specific signal, making data interpretation difficult.

Possible Cause Recommended Solution
Primary or secondary antibody concentration too high Perform a titration experiment to find the optimal antibody concentration.[9][10]
Insufficient blocking Increase the blocking time or try a different blocking agent (e.g., serum from the same species as the secondary antibody).[9]
Inadequate washing Increase the number and duration of wash steps to remove unbound antibodies.
Autofluorescence of the sample Image an unstained control sample to assess autofluorescence.[11] Consider using a different fluorophore with an emission spectrum that avoids the autofluorescence range.
Weak or No Signal

A faint or absent signal can be due to a variety of factors throughout the staining protocol.

Possible Cause Recommended Solution
Ineffective primary antibody Ensure the antibody is validated for immunofluorescence and stored correctly.
Low protein expression Use a signal amplification method or a brighter fluorophore.[11]
Improper fixation The fixation method may be masking the epitope. Try a different fixative (e.g., methanol vs. paraformaldehyde).[9][11]
Poor antibody penetration For dense ECM, consider increasing the permeabilization time or using a stronger detergent.[4][5]
Non-Specific Staining

Non-specific staining results in the labeling of structures other than the target antigen.

Possible Cause Recommended Solution
Cross-reactivity of antibodies Run a control with only the secondary antibody to check for non-specific binding.[11] Use pre-adsorbed secondary antibodies.
Hydrophobic interactions Add a detergent like Tween-20 to your wash buffers.
Fc receptor binding If staining immune cells, block Fc receptors prior to primary antibody incubation.
Photobleaching

Photobleaching is the irreversible fading of the fluorescent signal upon exposure to light.

Possible Cause Recommended Solution
Prolonged exposure to excitation light Minimize light exposure by focusing on a different area of the slide before capturing the image of your region of interest.
High intensity of excitation light Reduce the laser power or use neutral density filters.
Fluorophore instability Use a more photostable fluorophore and an anti-fade mounting medium.[11]

Experimental Protocols

Standard Immunofluorescence Protocol for Cultured Cells

This protocol provides a general framework. Optimization of incubation times and concentrations is recommended.

Step Reagent Incubation Time Temperature
1. Fixation 4% Paraformaldehyde in PBS15 minutesRoom Temperature
2. Permeabilization 0.25% Triton X-100 in PBS10 minutesRoom Temperature
3. Blocking 5% Bovine Serum Albumin (BSA) in PBS1 hourRoom Temperature
4. Primary Antibody Anti-Ecm33 Antibody (diluted in 1% BSA/PBS)1 hour to overnight4°C (overnight) or RT (1-2 hours)
5. Secondary Antibody Fluorophore-conjugated secondary antibody (diluted in 1% BSA/PBS)1 hourRoom Temperature (in the dark)
6. Counterstain (Optional) DAPI or Hoechst in PBS5 minutesRoom Temperature (in the dark)
7. Mounting Anti-fade mounting mediumN/AN/A
Recommended Reagent Concentrations
Reagent Starting Concentration Notes
Paraformaldehyde 4% (w/v)Prepare fresh from powder or use high-quality commercial solution.
Triton X-100 0.1% - 0.5% (v/v)Higher concentrations may be needed for dense ECM.
BSA 1% - 5% (w/v)Used for blocking and as an antibody diluent.
Primary Antibody 1-10 µg/mLTitrate to determine optimal concentration.
Secondary Antibody 1-5 µg/mLTitrate to determine optimal concentration.

Visualizations

Immunofluorescence Troubleshooting Workflow

G Immunofluorescence Troubleshooting Workflow cluster_start cluster_problem cluster_issues cluster_solutions_bg cluster_solutions_weak cluster_solutions_ns cluster_solutions_photo cluster_end Start Staining Protocol Problem Problem with Staining? Start->Problem HighBg High Background Problem->HighBg Yes WeakSignal Weak/No Signal Problem->WeakSignal Yes NonSpecific Non-specific Staining Problem->NonSpecific Yes Photobleaching Photobleaching Problem->Photobleaching Yes GoodResult Good Result Problem->GoodResult No TitrateAb_Bg Titrate Antibodies HighBg->TitrateAb_Bg OptimizeBlocking_Bg Optimize Blocking HighBg->OptimizeBlocking_Bg IncreaseWashes_Bg Increase Washes HighBg->IncreaseWashes_Bg CheckAb_Weak Check Antibody Validity WeakSignal->CheckAb_Weak AntigenRetrieval_Weak Antigen Retrieval WeakSignal->AntigenRetrieval_Weak SignalAmp_Weak Use Signal Amplification WeakSignal->SignalAmp_Weak SecondaryControl_NS Secondary Only Control NonSpecific->SecondaryControl_NS PreadsorbedAb_NS Use Preadsorbed Secondary NonSpecific->PreadsorbedAb_NS FcBlock_NS Fc Receptor Blocking NonSpecific->FcBlock_NS ReduceExposure Reduce Light Exposure Photobleaching->ReduceExposure Antifade Use Antifade Mountant Photobleaching->Antifade StableFluor Choose Stable Fluorophore Photobleaching->StableFluor TitrateAb_Bg->Problem OptimizeBlocking_Bg->Problem IncreaseWashes_Bg->Problem CheckAb_Weak->Problem AntigenRetrieval_Weak->Problem SignalAmp_Weak->Problem SecondaryControl_NS->Problem PreadsorbedAb_NS->Problem FcBlock_NS->Problem ReduceExposure->Problem Antifade->Problem StableFluor->Problem

Caption: A flowchart for troubleshooting common immunofluorescence artifacts.

Extracellular Matrix Protein Signaling Pathway

G General ECM Protein Signaling ECM Extracellular Matrix (e.g., Ecm33) Integrin Integrin Receptor ECM->Integrin FAK Focal Adhesion Kinase (FAK) Integrin->FAK Src Src Kinase FAK->Src PI3K PI3K FAK->PI3K CellMig Cell Migration FAK->CellMig Ras Ras Src->Ras ERK ERK/MAPK Pathway Ras->ERK CellPro Cell Proliferation ERK->CellPro Akt Akt PI3K->Akt CellSurv Cell Survival Akt->CellSurv

Caption: A simplified diagram of a typical ECM-integrin signaling pathway.

References

Technical Support Center: Investigating GPI-Anchored Proteins like Ecm33

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for researchers studying Glycosylphosphatidylinositol (GPI)-anchored proteins, with a special focus on the fungal cell wall protein, Ecm33. This resource provides troubleshooting guides and frequently asked questions to address common challenges encountered during experimentation.

Frequently Asked Questions (FAQs)

Q1: What are GPI-anchored proteins and why are they challenging to study?

Glycosylphosphatidylinositol (GPI)-anchored proteins are a class of proteins attached to the cell surface via a glycolipid anchor.[1] This unique structure presents several research challenges:

  • Amphipathic Nature: Their dual hydrophobic (lipid anchor) and hydrophilic (protein) nature makes them difficult to purify and handle, as they can be prone to aggregation.

  • Complex Trafficking: GPI-anchored proteins are synthesized in the endoplasmic reticulum and undergo extensive modifications and remodeling as they traffic through the Golgi apparatus to the plasma membrane.[2][3] Studying this dynamic process can be complex.

  • Association with Lipid Rafts: These proteins are often localized in specialized membrane microdomains called lipid rafts, which can complicate their extraction and functional analysis.[2][4]

  • Low Abundance: Like many cell surface proteins, GPI-anchored proteins may be expressed at low levels, making their detection and purification challenging.

Q2: What is Ecm33 and what is its known function?

Ecm33 is a GPI-anchored protein found in the cell wall of various fungi, including Saccharomyces cerevisiae and the human pathogen Candida albicans.[5][6] It plays a crucial role in maintaining cell wall integrity, morphogenesis, and stress tolerance.[6][7] Deletion of the ECM33 gene leads to a weakened cell wall, increased sensitivity to cell wall stressing agents, and defects in N-glycosylation of other proteins.[7]

Troubleshooting Guides

Protein Expression and Purification

Q: I am getting a low yield of my purified GPI-anchored protein. What could be the problem and how can I troubleshoot it?

A: Low protein yield is a common issue when working with GPI-anchored proteins. Here are some potential causes and solutions:

Potential Cause Troubleshooting Suggestions
Inefficient Cell Lysis GPI-anchored proteins are embedded in the cell membrane. Ensure your lysis method is robust enough to disrupt the fungal cell wall and solubilize the membrane. Consider using mechanical methods like bead beating in combination with detergents.[8]
Protein Insolubility/Aggregation The amphipathic nature of GPI-anchored proteins can lead to aggregation upon extraction. Optimize your lysis and wash buffers with a suitable non-ionic detergent (e.g., Triton X-100, NP-40) to maintain solubility.
Poor Binding to Affinity Resin The GPI anchor or associated lipids might sterically hinder the binding of an affinity tag to the resin. Consider using a longer linker between your protein and the affinity tag. Also, ensure the flow rate during affinity chromatography is slow enough to allow for efficient binding.
Protein Degradation Cell lysis releases proteases that can degrade your target protein. Always include a protease inhibitor cocktail in your lysis buffer and keep samples on ice or at 4°C throughout the purification process.
Western Blotting

Q: I am having trouble detecting my GPI-anchored protein by Western blot. The signal is weak or absent. What can I do?

A: Western blotting of GPI-anchored proteins can be tricky due to their membrane association and biochemical properties.

Potential Cause Troubleshooting Suggestions
Inappropriate Lysis Buffer RIPA buffer is often too harsh and can disrupt antibody epitopes or lead to protein aggregation.[9] A urea-based buffer or direct boiling in SDS-PAGE sample buffer can be more effective for whole-cell extracts.[8][9]
Poor Protein Transfer The hydrophobic GPI anchor can impede efficient transfer from the gel to the membrane. Consider using a PVDF membrane, which has a higher binding capacity for hydrophobic proteins. Ensure complete removal of SDS from the gel by equilibrating it in transfer buffer before setting up the transfer. In some cases, adding a low percentage of SDS (up to 0.1%) to the transfer buffer can aid in the transfer of hydrophobic proteins, but this should be optimized.
Antibody Inaccessibility The GPI anchor and associated glycosylation may mask the antibody epitope. Consider treating your sample with enzymes to remove parts of the glycan structure, but be cautious as this may also affect protein stability.
Low Protein Abundance If your protein is expressed at low levels, you may need to enrich your sample before running the gel. This can be achieved through subcellular fractionation to isolate the membrane fraction or by immunoprecipitation.

Experimental Protocols

Protocol 1: Yeast Membrane Protein Extraction for Ecm33 Analysis

This protocol is adapted for the extraction of membrane-associated proteins like Ecm33 from Saccharomyces cerevisiae.

  • Cell Harvesting: Grow yeast cells to mid-log phase in appropriate media. Harvest cells by centrifugation at 3,000 x g for 5 minutes at 4°C.

  • Washing: Wash the cell pellet twice with ice-cold sterile water and once with ice-cold lysis buffer without detergent (e.g., 20 mM HEPES pH 7.4, 150 mM NaCl, with protease inhibitors).

  • Cell Lysis: Resuspend the cell pellet in 1 ml of ice-cold lysis buffer containing a non-ionic detergent (e.g., 1% Triton X-100 or NP-40) and protease inhibitors. Add an equal volume of acid-washed glass beads (0.5 mm diameter).

  • Homogenization: Disrupt the cells by vortexing for 1 minute, followed by 1 minute on ice. Repeat this cycle 5-7 times.

  • Clarification: Centrifuge the lysate at 500 x g for 5 minutes at 4°C to pellet intact cells and debris.

  • Membrane Fraction Isolation: Transfer the supernatant to a new tube and centrifuge at 100,000 x g for 1 hour at 4°C to pellet the total membrane fraction.

  • Solubilization: Resuspend the membrane pellet in a suitable buffer for downstream applications (e.g., SDS-PAGE sample buffer for Western blotting).

Protocol 2: Cell Wall Integrity Assay using Calcofluor White

This assay assesses the sensitivity of yeast mutants to the cell wall perturbing agent Calcofluor White (CFW), which binds to chitin.

  • Strain Preparation: Grow wild-type and ecm33Δ mutant yeast strains overnight in liquid YPD medium.

  • Serial Dilutions: Prepare a series of 10-fold serial dilutions of each culture in sterile water.

  • Plating: Spot 5 µl of each dilution onto YPD agar plates and YPD agar plates containing a specific concentration of Calcofluor White (e.g., 50 µg/ml).

  • Incubation: Incubate the plates at 30°C for 48-72 hours.

  • Analysis: Compare the growth of the mutant strain to the wild-type strain on both types of plates. Increased sensitivity of the mutant to CFW will be observed as reduced growth at lower dilutions on the CFW-containing plates.

Quantitative Data Summary

The following table summarizes quantitative data reported for ecm33 mutants in fungi.

Organism Phenotype Quantitative Observation
Beauveria bassianaConidial Yield~76% decrease in ΔBbecm33 compared to wild-type.
Metarhizium robertsiiConidial Yield~42% decrease in ΔMrecm33 compared to wild-type.
Beauveria bassianaUV-B Resistance~55% decrease in conidial resistance in ΔBbecm33.
S. cerevisiaeInvertase GlycosylationGlycosylated invertase from ecm33Δ migrates faster (100-170 kDa) compared to wild-type (140-240 kDa), suggesting shorter N-linked sugar chains.[7]

Visualizations

Experimental Workflow for Characterizing Ecm33

Experimental_Workflow cluster_genetics Genetic Manipulation cluster_phenotyping Phenotypic Analysis cluster_biochemistry Biochemical Analysis ECM33_Deletion ECM33 Deletion (ecm33Δ) Growth_Assays Growth Assays (Spot Tests) ECM33_Deletion->Growth_Assays Cell_Wall_Analysis Cell Wall Composition (Chitin/Glucan Quantification) ECM33_Deletion->Cell_Wall_Analysis ECM33_Overexpression ECM33 Overexpression (OE-ECM33) ECM33_Overexpression->Growth_Assays ECM33_Tagging Epitope Tagging (e.g., Ecm33-GFP) Microscopy Microscopy (Localization, Morphology) ECM33_Tagging->Microscopy Protein_Extraction Membrane Protein Extraction ECM33_Tagging->Protein_Extraction Stress_Assays Stress Tolerance Assays (e.g., CFW, Congo Red, Temp.) Growth_Assays->Stress_Assays Western_Blot Western Blot Protein_Extraction->Western_Blot IP Immunoprecipitation (Interaction Partners) Protein_Extraction->IP

Caption: A typical experimental workflow for investigating the function of Ecm33.

Yeast Cell Wall Integrity (CWI) Signaling Pathway

CWI_Pathway Sensors Wsc1, Mid2 (Cell Surface Sensors) Rho1_GEF Rom2 (GEF) Sensors->Rho1_GEF Rho1 Rho1 (GTPase) Rho1_GEF->Rho1 Pkc1 Pkc1 Rho1->Pkc1 Bck1 Bck1 (MAPKKK) Pkc1->Bck1 Mkk1_2 Mkk1/2 (MAPKK) Bck1->Mkk1_2 Slt2 Slt2/Mpk1 (MAPK) Mkk1_2->Slt2 Rlm1 Rlm1 (Transcription Factor) Slt2->Rlm1 Gene_Expression Cell Wall Gene Expression (e.g., FKS2, CHS3) Rlm1->Gene_Expression Ecm33_Position Ecm33? (Cell Wall Maintenance) Gene_Expression->Ecm33_Position Feedback/Regulation

Caption: The Cell Wall Integrity (CWI) pathway in yeast and the putative role of Ecm33.

References

Technical Support Center: Recombinant Ecm33 Protein Production

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to improve the yield of recombinant Ecm33 protein.

Frequently Asked Questions (FAQs)

Q1: What is Ecm33 and why is its recombinant production important?

Ecm33 is a glycosylphosphatidylinositol (GPI)-anchored cell wall protein found in yeast and other fungi. It plays a crucial role in maintaining cell wall integrity.[1] Recombinant production of Ecm33 is valuable for studying its structure and function, for investigating its role in fungal pathogenesis, and for potential applications in antifungal drug development and industrial biotechnology.

Q2: Which expression system is recommended for producing recombinant Ecm33?

The methylotrophic yeast Pichia pastoris is a highly recommended expression system for Ecm33 and other GPI-anchored proteins.[2] P. pastoris is capable of performing the necessary post-translational modifications, including GPI-anchor addition, and it can secrete high levels of recombinant protein, which simplifies downstream purification.[1][2] Expression is typically driven by the strong, methanol-inducible alcohol oxidase 1 (AOX1) promoter.[3]

Q3: My Ecm33 expression levels are very low. What are the first things I should check?

Low expression of recombinant proteins is a common issue.[4] For Ecm33 expressed in P. pastoris, start by:

  • Verifying the integration of the expression cassette: Ensure that the Ecm33 gene has been correctly integrated into the P. pastoris genome. This can be confirmed by PCR on the genomic DNA of your expression clones.

  • Checking for proper induction: Confirm that methanol is being added to the culture to induce the AOX1 promoter. The final concentration and frequency of methanol addition are critical for optimal expression.

  • Assessing cell viability: Poor cell health will lead to low protein yield. Ensure that your culture conditions (media, pH, temperature) are optimal for P. pastoris growth and induction.

Q4: I am observing multiple bands for my recombinant Ecm33 on a Western blot. What could be the cause?

Multiple bands for a recombinant GPI-anchored protein like Ecm33 can be due to several factors:

  • Glycosylation heterogeneity: As a glycoprotein, Ecm33 can have variable N- and O-linked glycosylation patterns, leading to differences in molecular weight.

  • Proteolytic degradation: The protein may be susceptible to cleavage by host cell proteases. The addition of protease inhibitors during cell lysis and purification is recommended.

  • Oligomerization: Some proteins, including membrane-associated proteins, can form dimers or higher-order oligomers that may not be fully dissociated by SDS-PAGE, especially if samples are not boiled.[5]

Q5: How can I purify recombinant Ecm33, given its GPI anchor?

Since Ecm33 is a GPI-anchored protein, it will be associated with the cell membrane or cell wall. Purification requires a multi-step approach:

  • Cell Lysis: Disrupt the yeast cells to release the cellular components.

  • Membrane Fractionation: Isolate the membrane fraction, where Ecm33 is located, by ultracentrifugation.

  • Solubilization: Use a suitable detergent to extract Ecm33 from the membrane.

  • Affinity Chromatography: If you have included an affinity tag (e.g., a polyhistidine tag) in your construct, you can use Immobilized Metal Affinity Chromatography (IMAC) for purification.[6]

Troubleshooting Guides

Issue 1: Low or No Yield of Recombinant Ecm33
Possible Cause Recommended Solution
Codon Mismatch The Ecm33 gene sequence may contain codons that are rare in P. pastoris, leading to inefficient translation. Solution: Synthesize a codon-optimized version of the Ecm33 gene for expression in P. pastoris.
Suboptimal Induction Conditions Incorrect methanol concentration or induction time can lead to poor expression. Solution: Perform a time-course and methanol concentration optimization experiment. Test methanol concentrations from 0.5% to 2.0% and harvest samples at 24, 48, 72, and 96 hours post-induction to determine the optimal conditions.
Toxicity of Recombinant Protein High-level expression of a membrane-associated protein can sometimes be toxic to the host cells. Solution: Use a weaker promoter or lower the induction temperature (e.g., to 20-25°C) to slow down protein synthesis and reduce stress on the cells.
Inefficient Secretion or Membrane Targeting The signal peptide or GPI-anchor signal may not be optimal. Solution: Ensure you are using a well-characterized secretion signal, such as the alpha-factor secretion signal from Saccharomyces cerevisiae.[7][8] Verify the integrity of the C-terminal GPI-anchor signal sequence in your construct.
Issue 2: Recombinant Ecm33 is Insoluble or Aggregated
Possible Cause Recommended Solution
Formation of Inclusion Bodies (if expressed intracellularly without a secretion signal) High expression rates can lead to protein misfolding and aggregation. Solution: Lower the expression temperature (15-20°C) and reduce the inducer concentration. Co-expression with chaperones can also aid in proper folding.
Ineffective Solubilization from the Membrane The detergent used may not be suitable for Ecm33. Solution: Screen a panel of detergents (e.g., Triton X-100, DDM, LDAO) at various concentrations to find the optimal conditions for solubilizing Ecm33 from the yeast membrane fraction.[9]
Protein Aggregation After Purification The purified protein may be unstable in the purification buffer. Solution: Add stabilizing agents to your buffers, such as glycerol (5-20%), and optimize the pH and salt concentration.

Quantitative Data on Recombinant Protein Yield Optimization in Pichia pastoris

The following table provides representative data on how different experimental conditions can influence the yield of a recombinant GPI-anchored protein, similar to Ecm33, expressed in P. pastoris. Please note that these are example values, and optimal conditions should be determined empirically for Ecm33.

Parameter Condition A Yield (mg/L) Condition B Yield (mg/L)
Host Strain GS115 (Mut+)50X-33 (Mut+)65
Induction Temperature 30°C4525°C70
Methanol Concentration 0.5%601.0%85
pH of Culture Medium 6.0757.060
Codon Optimization Non-optimized30Optimized95

Experimental Protocols

Protocol 1: Expression of His-tagged Recombinant Ecm33 in Pichia pastoris
  • Inoculation: Inoculate a single colony of the recombinant P. pastoris clone into 50 mL of BMGY medium (Buffered Glycerol-complex Medium) in a 250 mL baffled flask.

  • Growth Phase: Grow the culture at 28-30°C in a shaking incubator (250-300 rpm) until the culture reaches an OD600 of 2-6 (approximately 16-18 hours).

  • Induction: Harvest the cells by centrifugation at 3,000 x g for 5 minutes at room temperature. Decant the supernatant and resuspend the cell pellet in BMMY medium (Buffered Methanol-complex Medium) to an OD600 of 1.0 in a volume that is 1/5th to 1/10th of the original culture volume.

  • Methanol Feeding: Add methanol to a final concentration of 0.5-1.0% to induce expression.

  • Continued Incubation: Continue to incubate the culture at 28-30°C with vigorous shaking.

  • Maintain Induction: Add methanol to the same final concentration every 24 hours to maintain induction.

  • Harvesting: Harvest the cells after 72-96 hours of induction by centrifugation at 3,000 x g for 10 minutes at 4°C. The cell pellet can be stored at -80°C until purification.

Protocol 2: Purification of His-tagged Ecm33
  • Cell Lysis: Resuspend the frozen cell pellet in ice-cold lysis buffer (50 mM sodium phosphate, pH 7.4, 300 mM NaCl, 10 mM imidazole, 1% Triton X-100, and a protease inhibitor cocktail). Lyse the cells using glass beads or a high-pressure homogenizer.

  • Clarification: Centrifuge the lysate at 10,000 x g for 30 minutes at 4°C to remove cell debris.

  • Membrane Solubilization: Transfer the supernatant to an ultracentrifuge tube and spin at 100,000 x g for 1 hour at 4°C. Discard the supernatant. The pellet contains the membrane fraction. Resuspend the membrane pellet in solubilization buffer (lysis buffer with 2% DDM) and incubate for 1-2 hours at 4°C with gentle agitation.

  • Final Clarification: Centrifuge at 100,000 x g for 1 hour at 4°C. The supernatant now contains the solubilized His-tagged Ecm33.

  • IMAC Purification:

    • Equilibrate an IMAC column (e.g., Ni-NTA resin) with binding buffer (50 mM sodium phosphate, pH 7.4, 300 mM NaCl, 20 mM imidazole, 0.1% DDM).

    • Load the clarified supernatant onto the column.

    • Wash the column with 10-20 column volumes of wash buffer (binding buffer with 40 mM imidazole).

    • Elute the protein with elution buffer (binding buffer with 250-500 mM imidazole).

  • Buffer Exchange: Perform buffer exchange on the eluted fractions into a final storage buffer (e.g., PBS with 10% glycerol and 0.05% DDM) using dialysis or a desalting column.

Visualizations

Signaling Pathway

Ecm33_CWI_Pathway cluster_stress Cell Wall Stress cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm cluster_hog HOG Pathway cluster_slt2 CWI Pathway cluster_nucleus Nucleus Cell Wall Stressors Cell Wall Stressors Sho1 Sho1 Cell Wall Stressors->Sho1 Activates Ecm33 Ecm33 Hog1 Hog1 Ecm33->Hog1 Negative Regulation Slt2 Slt2 Ecm33->Slt2 Negative Regulation Pbs2 Pbs2 Sho1->Pbs2 Activates Pkc1 Pkc1 Sho1->Pkc1 Activates Pbs2->Hog1 Phosphorylates Ssk2_22 Ssk2/22 Ssk2_22->Pbs2 Rlm1 Rlm1 Slt2->Rlm1 Activates Mkk1_2 Mkk1/2 Mkk1_2->Slt2 Phosphorylates Bck1 Bck1 Bck1->Mkk1_2 Pkc1->Bck1 Cell Wall Genes Cell Wall Genes Rlm1->Cell Wall Genes Induces Transcription

Caption: Role of Ecm33 in the Cell Wall Integrity (CWI) and High Osmolarity Glycerol (HOG) pathways.

Experimental Workflow

Ecm33_Expression_Workflow A Inoculate P. pastoris Clone (BMGY Medium) B Grow to Log Phase (28-30°C, 16-18h) A->B C Harvest Cells & Resuspend in BMMY B->C D Induce with Methanol (0.5-1.0%) C->D E Incubate & Feed Methanol (72-96h) D->E F Harvest Cells by Centrifugation E->F G Cell Lysis & Solubilization F->G H IMAC Purification G->H I Buffer Exchange & Analysis H->I

Caption: Workflow for recombinant Ecm33 expression and purification.

References

Validation & Comparative

Validating the Interaction of Ecm33 with Glucose Transporters: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The glycosylphosphatidylinositol (GPI)-anchored cell wall protein Ecm33 has been identified as a key factor in ensuring efficient glucose uptake in yeast, particularly Saccharomyces cerevisiae.[1][2] Deletion of the ECM33 gene leads to a phenotype mimicking glucose starvation, even in environments with high glucose concentrations, suggesting a crucial role in nutrient sensing and transport pathways.[1][2] This guide provides a comparative overview of experimental methodologies to validate and characterize the potential direct interaction between Ecm33 and glucose transporters, which is a critical step in understanding its precise mechanism of action. A direct interaction would have significant implications for comprehending nutrient uptake regulation and could present novel targets for antifungal drug development and optimizing yeast-based biotechnological processes.

Putative Interaction Partners: Glucose Transporters (Hxt)

In S. cerevisiae, glucose transport across the plasma membrane is primarily mediated by a family of hexose transporters (Hxt). Given that the phenotype of the ecm33Δ mutant is prominent in high-glucose conditions, the most likely interaction candidates are the low-affinity glucose transporters, such as Hxt1 and Hxt3 , which are predominantly expressed under these conditions.[3][4] However, other Hxt transporters that may be present and functional under specific glucose concentrations should not be ruled out.

Comparative Analysis of Interaction Validation Methods

Validating the interaction between a GPI-anchored cell wall protein and a transmembrane glucose transporter presents unique technical challenges. Below is a comparison of three robust in vivo methods suitable for this purpose: Co-immunoprecipitation (Co-IP), Förster Resonance Energy Transfer (FRET), and the Membrane Yeast Two-Hybrid (MYTH) system.

Method Principle Advantages Disadvantages Quantitative Data Output
Co-immunoprecipitation (Co-IP) An antibody against a tagged "bait" protein (e.g., Ecm33) is used to pull down the protein and any interacting "prey" proteins (e.g., Hxt transporters) from a cell lysate. The presence of the prey protein is then detected by Western blotting.- Detects interactions in a near-native cellular context. - Can identify stable interactions within protein complexes.- Prone to false positives from non-specific binding. - May not capture transient or weak interactions. - Solubilization of membrane proteins can disrupt interactions.- Semi-quantitative (relative band intensity on Western blot).
Förster Resonance Energy Transfer (FRET) Measures the non-radiative transfer of energy from an excited donor fluorophore to a nearby acceptor fluorophore, which are genetically fused to the proteins of interest. Energy transfer only occurs if the proteins are in very close proximity (1-10 nm).- Provides in vivo evidence of close proximity. - Can be used to study the dynamics of interactions in living cells.- Requires careful selection of fluorophore pairs and sophisticated microscopy. - Can be technically challenging to implement and interpret. - Distance and orientation-dependent.- Quantitative (FRET efficiency, changes in fluorescence lifetime).
Membrane Yeast Two-Hybrid (MYTH) A modification of the yeast two-hybrid system that utilizes a split-ubiquitin sensor. Interaction between a membrane-bound "bait" and a "prey" protein reconstitutes ubiquitin, leading to the cleavage of a transcription factor and activation of reporter genes.- Specifically designed for membrane protein interactions. - Can detect transient and weak interactions. - Suitable for high-throughput screening of interaction partners.- Interactions are detected in the context of the endoplasmic reticulum or plasma membrane, but not the cell wall. - Overexpression of fusion proteins can lead to false positives.- Semi-quantitative (reporter gene activity, e.g., growth on selective media, β-galactosidase assay).

Experimental Protocols

Co-immunoprecipitation (Co-IP)

This protocol is adapted for the analysis of a GPI-anchored protein and a transmembrane protein in yeast.

Methodology:

  • Strain Engineering: Construct a yeast strain co-expressing a C-terminally tagged Ecm33 (e.g., Ecm33-HA) and a C-terminally tagged glucose transporter (e.g., Hxt1-Myc). The tags should be different to allow for specific immunoprecipitation and detection.

  • Cell Lysis: Grow the engineered yeast strain to mid-log phase in high-glucose medium. Harvest the cells and resuspend in a lysis buffer containing a mild non-ionic detergent (e.g., Triton X-100 or digitonin) to solubilize membrane proteins without disrupting protein-protein interactions. Mechanical lysis using glass beads is recommended.[5][6]

  • Immunoprecipitation: Incubate the cell lysate with magnetic beads conjugated to an anti-HA antibody to capture Ecm33-HA and its interacting partners.

  • Washing: Wash the beads several times with lysis buffer to remove non-specifically bound proteins.

  • Elution: Elute the protein complexes from the beads.

  • Western Blot Analysis: Separate the eluted proteins by SDS-PAGE and transfer to a PVDF membrane. Probe the membrane with an anti-Myc antibody to detect the presence of co-immunoprecipitated Hxt1-Myc. An anti-HA antibody should be used as a positive control to confirm the immunoprecipitation of Ecm33-HA.

Förster Resonance Energy Transfer (FRET) Microscopy

This protocol outlines the use of FRET to determine the proximity of Ecm33 and a glucose transporter in living yeast cells.

Methodology:

  • Strain Engineering: Construct a yeast strain co-expressing Ecm33 fused to a donor fluorophore (e.g., GFP) and a glucose transporter fused to an acceptor fluorophore (e.g., mCherry). The fusion proteins should be expressed from their native promoters to maintain physiological expression levels.

  • Microscopy Setup: Use a confocal microscope equipped for FRET analysis. This typically involves specific laser lines for exciting the donor and acceptor fluorophores and appropriate emission filters.

  • Image Acquisition: Acquire images in three channels: the donor channel (excitation of donor, detection of donor emission), the acceptor channel (excitation of acceptor, detection of acceptor emission), and the FRET channel (excitation of donor, detection of acceptor emission).

  • FRET Analysis: A common method is acceptor photobleaching.[7][8] In a region of interest where both proteins are co-localized, the acceptor fluorophore (mCherry) is selectively photobleached using a high-intensity laser. If FRET was occurring, the photobleaching of the acceptor will result in an increase in the donor's (GFP) fluorescence intensity.

  • Data Quantification: The FRET efficiency can be calculated based on the increase in donor fluorescence after acceptor photobleaching.

Membrane Yeast Two-Hybrid (MYTH) System

This protocol describes the use of the split-ubiquitin-based MYTH system to test for an interaction between Ecm33 and a glucose transporter.

Methodology:

  • Vector Construction:

    • Clone the coding sequence of the glucose transporter (e.g., HXT1) into the "bait" vector. This will create a fusion protein with the C-terminal half of ubiquitin (Cub) and a transcription factor (LexA-VP16).

    • Clone the coding sequence of ECM33 into the "prey" vector, creating a fusion with the N-terminal half of ubiquitin (NubG).[9][10][11]

  • Yeast Transformation: Co-transform a suitable yeast reporter strain with the bait and prey plasmids.

  • Selection and Reporter Assays: Plate the transformed yeast on selective media lacking specific nutrients (e.g., histidine, adenine). Growth on this media indicates an interaction, as the reconstituted ubiquitin leads to the cleavage of the transcription factor and activation of the reporter genes (HIS3, ADE2).

  • Quantitative Analysis: The strength of the interaction can be further quantified using a β-galactosidase assay, where the lacZ reporter gene is also activated upon interaction.[12]

  • Controls: It is crucial to include negative controls, such as co-transforming the bait with an empty prey vector and the prey with an empty bait vector, to ensure that neither fusion protein self-activates the reporter genes.

Supporting Data and Rationale

While direct experimental data for the Ecm33-glucose transporter interaction is not yet published, the following findings from the literature provide a strong rationale for conducting the validation studies described above:

  • Functional Link: Deletion of ECM33 results in reduced glucose uptake and activation of starvation-induced pathways, directly linking Ecm33 to glucose metabolism.[1][2]

  • Subcellular Localization: Ecm33 is a GPI-anchored protein localized to the cell periphery, placing it in close proximity to the plasma membrane where glucose transporters reside.[13]

  • TORC1 Signaling: Ecm33 is required for the full activation of the TORC1 signaling pathway, a key regulator of cell growth in response to nutrient availability, particularly glucose.[1][2]

A study on a S. cerevisiae strain with compromised glucose uptake (TM6* mutant) showed significantly lower intracellular glucose concentrations (around 0.24 mM) compared to the wild-type strain (0.89 mM) when grown in high glucose media.[14] This highlights the importance of efficient glucose transport, a process in which Ecm33 is implicated.

Visualizations

Signaling Pathway and Experimental Logic

Ecm33_Glucose_Transport_Signaling Ecm33 and Glucose Transport Signaling Pathway cluster_extracellular Extracellular Space / Cell Wall cluster_membrane Plasma Membrane cluster_intracellular Intracellular Glucose Glucose Hxt Hxt Transporter Glucose->Hxt Transport Ecm33 Ecm33 Ecm33->Hxt Putative Interaction/ Regulation Glucose_in Glucose Hxt->Glucose_in TORC1 TORC1 Glucose_in->TORC1 Activation Metabolism Metabolism TORC1->Metabolism Promotes

Caption: Putative role of Ecm33 in modulating Hxt-mediated glucose transport and downstream TORC1 signaling.

Experimental Workflow for Co-immunoprecipitation

CoIP_Workflow Co-immunoprecipitation Workflow Start Yeast Culture (Ecm33-HA, Hxt-Myc) Cell_Lysis Cell Lysis with Mild Detergent Start->Cell_Lysis IP Immunoprecipitation with anti-HA beads Cell_Lysis->IP Wash Wash to remove non-specific binders IP->Wash Elution Elute protein complexes Wash->Elution SDS_PAGE SDS-PAGE and Western Blot Elution->SDS_PAGE Detection Detect Hxt-Myc with anti-Myc Ab SDS_PAGE->Detection

Caption: Step-by-step workflow for validating Ecm33-Hxt interaction using Co-immunoprecipitation.

Logical Relationship in Membrane Yeast Two-Hybrid (MYTH)

MYTH_Logic MYTH System Logic cluster_constructs Fusion Constructs Bait Hxt-Cub-LexA-VP16 Interaction Interaction? Bait->Interaction Prey Ecm33-NubG Prey->Interaction Ubiquitin_Reconstitution Ubiquitin Reconstitution Interaction->Ubiquitin_Reconstitution Yes No_Signal No Signal Interaction->No_Signal No TF_Cleavage Transcription Factor Cleavage Ubiquitin_Reconstitution->TF_Cleavage Reporter_Activation Reporter Gene Activation (Growth, Color Change) TF_Cleavage->Reporter_Activation

Caption: Logical flow of the Membrane Yeast Two-Hybrid (MYTH) system for detecting protein interactions.

References

A Comparative Analysis of Ecm33 and Pst1 in Yeast Cell Wall Integrity

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the functions of two glycosylphosphatidylinositol (GPI)-anchored cell wall proteins in yeast, Ecm33p and Pst1p. Both proteins are integral to maintaining the structural integrity of the cell wall, a critical organelle for fungal viability and a key target for antifungal therapies. This analysis is based on experimental data from studies in Saccharomyces cerevisiae, highlighting their distinct and overlapping roles in cell wall biogenesis and stress response pathways.

Functional Overview

Ecm33p and Pst1p are homologous proteins localized to the yeast cell surface, with Ecm33p playing a more critical role in maintaining cell wall integrity.[1] Deletion of ECM33 results in a significantly weakened cell wall, leading to a cascade of compensatory responses, including the activation of the Slt2 MAP kinase pathway.[1] Pst1p's function appears to be partially redundant, with its importance becoming more pronounced in the absence of Ecm33p.[1] The simultaneous deletion of both genes exacerbates the cell wall defects observed in the single ecm33Δ mutant, underscoring their combined importance.[1]

Quantitative Performance Data

The following tables summarize the phenotypic differences between wild-type, ecm33Δ, pst1Δ, and ecm33Δ pst1Δ yeast strains when subjected to various cell wall stressors. The data is primarily derived from the study by Pardo et al. (2004).

Table 1: Sensitivity to Cell Wall Disrupting Agents

StrainCongo Red (50 µg/ml)Calcofluor White (50 µg/ml)SDS (0.01%)
Wild-typeViableViableViable
pst1ΔViableViableViable
ecm33ΔNon-viableNon-viableNon-viable
ecm33Δ pst1ΔNon-viableNon-viableNon-viable

Table 2: Sensitivity to Zymolyase Digestion

Strain% Lysis after 1 hour% Lysis after 2 hours% Lysis after 3 hours
Wild-type~10%~20%~30%
pst1Δ~15%~25%~35%
ecm33Δ~40%~65%~80%
ecm33Δ pst1Δ~50%~75%~90%

Table 3: Activation of the Cell Wall Integrity (CWI) Pathway

StrainBasal Slt2p Phosphorylation
Wild-typeLow
pst1ΔLow
ecm33ΔHigh
ecm33Δ pst1ΔHigh

Signaling Pathway Involvement

Ecm33p and Pst1p are implicated in the Cell Wall Integrity (CWI) signaling pathway, a crucial regulatory network for maintaining cell wall homeostasis. The deletion of ECM33 leads to the constitutive activation of Slt2p, the MAP kinase at the core of the CWI pathway.[1] This suggests that Ecm33p is involved in a mechanism that signals the status of the cell wall to the internal machinery that governs its synthesis and repair. Pst1p is thought to act in a compensatory manner, with its expression being induced upon activation of the Slt2p-mediated MAP kinase cascade.[2]

CWI_Pathway cluster_cell_surface Cell Surface cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Ecm33 Ecm33p Sensors Wsc1/Mid2 Ecm33->Sensors Maintains Integrity Pst1 Pst1p Pst1->Sensors Compensatory Role Rho1 Rho1-GTP Sensors->Rho1 Cell Wall Stress Pkc1 Pkc1 Rho1->Pkc1 Bck1 Bck1 (MAPKKK) Pkc1->Bck1 Mkk1_2 Mkk1/2 (MAPKK) Bck1->Mkk1_2 Slt2 Slt2-P (MAPK) Mkk1_2->Slt2 Rlm1 Rlm1/SBF (Transcription Factors) Slt2->Rlm1 CellWallGenes Cell Wall Gene Expression Rlm1->CellWallGenes

Cell Wall Integrity Pathway and the roles of Ecm33p and Pst1p.

Experimental Protocols

1. Cell Wall Integrity Assay (Spot Assay)

This protocol assesses the sensitivity of yeast strains to cell wall disrupting agents.

  • Materials:

    • YPD agar plates

    • Congo Red (stock solution: 10 mg/ml in water)

    • Calcofluor White (stock solution: 10 mg/ml in water)

    • Sodium Dodecyl Sulfate (SDS) (stock solution: 10% w/v in water)

    • Yeast cultures grown to mid-log phase (OD600 ≈ 0.5-0.8)

    • Sterile water or saline

    • 96-well microtiter plate

    • Multichannel pipette

  • Procedure:

    • Prepare YPD agar plates containing the final concentrations of the cell wall stressors as indicated in Table 1 (e.g., 50 µg/ml Congo Red, 50 µg/ml Calcofluor White, 0.01% SDS).

    • Adjust the OD600 of the yeast cultures to 0.5 in sterile water.

    • In a 96-well plate, perform 10-fold serial dilutions of the cell suspensions.

    • Using a multichannel pipette, spot 5 µl of each dilution onto the YPD plates (control and with stressors).

    • Incubate the plates at 30°C for 2-3 days and document the growth.

2. Zymolyase Sensitivity Assay

This assay measures the susceptibility of the yeast cell wall to enzymatic digestion.

  • Materials:

    • Yeast cultures grown to mid-log phase (OD600 ≈ 0.5-0.8)

    • Zymolyase-20T (stock solution: 10 mg/ml in water)

    • Sorbitol buffer (1 M Sorbitol, 10 mM Tris-HCl pH 7.5)

    • Spectrophotometer

  • Procedure:

    • Harvest yeast cells by centrifugation and wash them with sterile water.

    • Resuspend the cells in sorbitol buffer to an OD600 of approximately 1.0.

    • Add Zymolyase-20T to a final concentration of 20 µg/ml.

    • Incubate the cell suspension at 30°C.

    • Monitor the decrease in OD600 at regular intervals (e.g., every 30-60 minutes) for up to 3 hours. The decrease in optical density corresponds to cell lysis.

3. Western Blot for Slt2p Phosphorylation

This protocol detects the activation of the CWI pathway by measuring the phosphorylation of the Slt2 MAP kinase.

  • Materials:

    • Yeast cultures

    • Trichloroacetic acid (TCA)

    • Glass beads

    • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

    • SDS-PAGE gels

    • PVDF membrane

    • Primary antibodies: anti-phospho-p44/42 MAPK (recognizes phosphorylated Slt2p) and anti-Slt2p (for total Slt2p as a loading control)

    • HRP-conjugated secondary antibody

    • Chemiluminescence detection reagents

  • Procedure:

    • Harvest yeast cells and precipitate proteins with TCA.

    • Lyse the cells by bead beating in lysis buffer.

    • Determine protein concentration using a standard assay (e.g., Bradford or BCA).

    • Separate protein lysates by SDS-PAGE and transfer to a PVDF membrane.

    • Block the membrane and incubate with the primary antibodies overnight at 4°C.

    • Wash the membrane and incubate with the HRP-conjugated secondary antibody.

    • Detect the signal using a chemiluminescence substrate and an imaging system.

Conclusion

The comparative analysis of Ecm33p and Pst1p reveals a hierarchical and partially redundant functional relationship in maintaining yeast cell wall integrity. Ecm33p serves as a primary component in this process, and its absence triggers a significant cell wall stress response. Pst1p, while having a less critical role under normal conditions, becomes important for cell survival in the absence of Ecm33p. Understanding the specific functions of these and other cell wall proteins is crucial for the development of novel antifungal drugs that target the fungal cell wall. The experimental protocols provided herein offer a basis for further investigation into the roles of these and other cell wall-associated proteins.

References

Unraveling the Mechanisms of Apical Bud Growth: A Comparative Guide to Key Regulators

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive analysis of the molecular players governing apical dominance and bud outgrowth for researchers, scientists, and drug development professionals.

Initial investigations into the role of the protein Ecm33 in apical bud growth have found no direct evidence of its involvement in this critical plant developmental process. Scientific literature to date primarily characterizes Ecm33 as a glycosylphosphatidylinositol (GPI)-anchored cell surface protein in yeast and fungi, where it plays a crucial role in cell wall integrity and stress responses[1][2]. This guide, therefore, shifts focus to the well-established molecular mechanisms and key hormonal and nutritional signals that are scientifically proven to regulate apical bud growth, providing a comparative overview of these alternative pathways.

The outgrowth of apical buds, a phenomenon central to plant architecture, is predominantly controlled by a complex interplay of phytohormones and nutritional signals. The process, known as apical dominance, involves the suppression of axillary (lateral) bud growth by the actively growing apical bud[3][4][5]. Decapitation, or the removal of the shoot apex, famously releases these axillary buds from dormancy, triggering their outgrowth[3][4]. The primary mediators in this intricate signaling network are auxin, cytokinins (CK), strigolactones (SLs), gibberellins (GA), and sucrose.

Comparative Roles of Key Regulators in Apical Bud Growth

The following table summarizes the primary roles of the key molecules implicated in the regulation of apical bud growth and outgrowth.

RegulatorPrimary SourcePrimary Function in Apical DominanceEffect on Axillary Bud Outgrowth
Auxin (IAA) Young leaves in the apical budMaintains apical dominanceInhibitory[3][5]
Cytokinins (CK) Primarily roots, transported upwardsAntagonizes auxin actionPromotive[3][6]
Strigolactones (SLs) Roots and shootsAct downstream of auxin to inhibit bud growthInhibitory[3][4]
Gibberellins (GA) Various tissues, including apical budsPromotes sustained bud growth after initial releasePromotive[4][7]
Sucrose Source leaves (photosynthesis)Signals nutrient availability, promotes bud growthPromotive[3][4]

Experimental Protocols for Studying Apical Bud Growth

Understanding the roles of these regulators has been made possible through a variety of key experimental techniques. Below are detailed methodologies for commonly cited experiments in the study of apical dominance.

Decapitation and Hormone Application Experiments

This foundational experiment is used to investigate the inhibitory effect of the apical bud and the roles of auxin and other hormones.

Objective: To determine the effect of apical bud removal on axillary bud outgrowth and to test the ability of exogenously applied hormones to substitute for the apical bud.

Materials:

  • Healthy, actively growing plants with clear apical dominance (e.g., pea, bean, or Arabidopsis thaliana).

  • Sterile razor blade or scalpel.

  • Lanolin paste.

  • Hormone solutions (e.g., Indole-3-acetic acid (IAA), synthetic auxin NAA, synthetic strigolactone GR24, cytokinin 6-Benzylaminopurine (BAP)) dissolved in ethanol and mixed with lanolin paste.

  • Control lanolin paste (with ethanol only).

  • Ruler or calipers for measuring bud length.

Procedure:

  • Select a cohort of uniform plants.

  • For the decapitated group, carefully excise the apical bud just above the highest axillary bud using a sterile razor blade.

  • Immediately after decapitation, apply a small amount of lanolin paste containing the hormone to be tested (or control paste) to the cut surface.

  • Maintain an intact control group of plants.

  • Grow plants under controlled environmental conditions.

  • Measure the length of the highest axillary bud at regular intervals (e.g., daily for one week).

  • Statistically analyze the differences in bud outgrowth between the different treatment groups.

Grafting Experiments

Grafting is employed to study the long-distance transport of signaling molecules, such as strigolactones.

Objective: To determine if a signaling molecule is mobile and can be transported from the rootstock to the scion to influence axillary branching.

Materials:

  • Wild-type plant seedlings.

  • Mutant seedlings defective in the biosynthesis of a specific hormone (e.g., a strigolactone biosynthesis mutant like dad1 in petunia)[8].

  • Grafting clips or paraffin film.

  • Sterile razor blade.

  • Humid chamber.

Procedure:

  • Germinate wild-type and mutant seeds under sterile conditions.

  • When seedlings have developed a small stem, perform a V-shaped or cleft graft.

  • Create reciprocal grafts: wild-type scion on mutant rootstock and mutant scion on wild-type rootstock. Also include self-grafts (wild-type on wild-type and mutant on mutant) as controls.

  • Secure the graft junction with a clip or paraffin film.

  • Place the grafted plants in a humid chamber for several days to allow the graft union to heal.

  • Transfer the healed plants to standard growth conditions.

  • Observe and quantify the branching phenotype of the scion in each grafting combination. A rescue of the mutant phenotype (e.g., reduced branching in a highly branched mutant scion) indicates that a mobile signal from the wild-type rootstock is responsible.

Visualizing the Regulatory Networks

To better understand the complex interactions between the key regulators of apical bud growth, the following diagrams illustrate the primary signaling pathways and a typical experimental workflow.

Apical_Dominance_Signaling ApicalBud Apical Bud Auxin Auxin (IAA) ApicalBud->Auxin produces Stem Stem Auxin->Stem transported down AxillaryBud Axillary Bud Auxin->AxillaryBud inhibits Inhibition Inhibition Auxin->Inhibition Cytokinins Cytokinins (CK) Stem->Cytokinins inhibits biosynthesis Strigolactones Strigolactones (SLs) Stem->Strigolactones stimulates biosynthesis BudOutgrowth Bud Outgrowth Roots Roots Roots->Cytokinins produces Cytokinins->AxillaryBud promotes Cytokinins->BudOutgrowth Strigolactones->AxillaryBud inhibits Strigolactones->Inhibition Sucrose Sucrose Sucrose->AxillaryBud promotes Sucrose->BudOutgrowth

Caption: Hormonal signaling pathways controlling apical dominance.

Decapitation_Experiment_Workflow Start Select Uniform Plants Group1 Group 1: Intact Control Start->Group1 Group2 Group 2: Decapitated + Control Paste Start->Group2 Group3 Group 3: Decapitated + Hormone Paste Start->Group3 Measure Measure Axillary Bud Length Over Time Group1->Measure Group2->Measure Group3->Measure Analyze Analyze and Compare Bud Growth Rates Measure->Analyze

Caption: Workflow for a decapitation and hormone application experiment.

References

A Comparative Guide to Genetic Complementation Assays for Ecm33 Function

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of genetic complementation assays for studying the function of Ecm33, a key protein involved in fungal cell wall integrity. We present supporting experimental data, detailed protocols for key assays, and a comparison with alternative targets within related signaling pathways.

Introduction to Ecm33 and Genetic Complementation

Ecm33 is a glycosylphosphatidylinositol (GPI)-anchored cell wall protein crucial for maintaining cell wall integrity in various fungi, including the model organism Saccharomyces cerevisiae and the human pathogen Candida albicans.[1][2] Deletion of the ECM33 gene leads to a range of phenotypic defects, including hypersensitivity to cell wall stressing agents, altered cell wall composition, and activation of the Cell Wall Integrity (CWI) signaling pathway.[3][4]

A genetic complementation assay is a powerful technique used to confirm that a specific phenotype is caused by the deletion of a particular gene. The principle is to reintroduce a functional copy of the deleted gene into the mutant strain and observe the restoration, or "rescue," of the wild-type phenotype. This confirms that the observed defects are indeed due to the absence of the gene and not to off-target mutations.

Comparison of Complementation Assay Targets

While Ecm33 is a key player in cell wall maintenance, other proteins within the CWI and the High Osmolarity Glycerol (HOG) pathways serve as alternative targets for studying cellular responses to stress. The choice of target for a complementation assay depends on the specific aspect of cell wall biology being investigated.

Target ProteinPathwayDeletion PhenotypeComplementation Readout (Expected Outcome)
Ecm33 Cell Wall Biogenesis / CWI Pathway- Hypersensitivity to Calcofluor White & Congo Red- Increased chitin deposition- Constitutive activation of the CWI pathway (phosphorylated Slt2)- Restored resistance to cell wall stressors- Wild-type levels of chitin- Basal levels of Slt2 phosphorylation
Slt2/Mpk1 Cell Wall Integrity (CWI)- Hypersensitivity to cell wall stressors (e.g., caffeine, Calcofluor White)- Lysis upon hypo-osmotic shock- Restored resistance to cell wall stressors- Viability in hypo-osmotic conditions
Hog1 High Osmolarity Glycerol (HOG)- Hypersensitivity to osmotic stress (e.g., high concentrations of NaCl or sorbitol)- Restored growth in high osmolarity media

Experimental Protocols

Detailed methodologies for key experiments used in the functional characterization of Ecm33 and related proteins are provided below.

Genetic Complementation of ecm33Δ Mutant

This protocol describes the general procedure for reintroducing the ECM33 gene into a deletion mutant to rescue the phenotype.

a. Strain and Plasmid Construction:

  • An ecm33Δ strain is created in the desired yeast background using standard homologous recombination techniques.

  • The wild-type ECM33 gene, including its native promoter and terminator sequences, is cloned into a yeast expression vector (e.g., a single-copy CEN/ARS plasmid) carrying a selectable marker (e.g., URA3).

b. Yeast Transformation:

  • The ecm33Δ mutant is transformed with the ECM33-containing plasmid or an empty vector control using the lithium acetate/polyethylene glycol (LiAc/PEG) method.[5]

c. Selection and Verification:

  • Transformants are selected on appropriate synthetic dropout medium (e.g., lacking uracil for a URA3 marker).

  • Successful re-expression of Ecm33 can be verified by RT-PCR or Western blotting if an antibody is available.

Cell Wall Stress Sensitivity Assay (Spot Assay)

This assay is used to qualitatively assess the sensitivity of yeast strains to cell wall perturbing agents.

a. Culture Preparation:

  • Yeast strains (wild-type, ecm33Δ with empty vector, and ecm33Δ with ECM33 plasmid) are grown overnight in liquid selective medium.

  • Cultures are serially diluted (e.g., 10-fold dilutions starting from an OD₆₀₀ of 0.5).

b. Plating:

  • A small volume (e.g., 5 µL) of each dilution is spotted onto selective agar plates and plates containing the cell wall stressing agent.

    • Calcofluor White: 10-50 µg/mL

    • Congo Red: 10-50 µg/mL

    • Caffeine: 5-10 mM[6]

c. Incubation and Analysis:

  • Plates are incubated at 30°C for 2-3 days.

  • Growth on the stress-containing plates is compared to the control plates. Complementation is indicated by the restored ability of the ecm33Δ strain carrying the ECM33 plasmid to grow in the presence of the stressors.

Chitin Content Measurement with Calcofluor White Staining

This protocol provides a method to quantify the relative chitin content of yeast cells.

a. Staining:

  • Log-phase yeast cells are harvested and washed with phosphate-buffered saline (PBS).

  • Cells are stained with a solution of Calcofluor White (e.g., 5 µg/mL) in the dark for 10-15 minutes.[7]

  • Cells are washed multiple times with PBS to remove excess stain.

b. Quantification:

  • Fluorescence Microscopy: Stained cells are visualized using a fluorescence microscope with a DAPI filter set. The fluorescence intensity of the cell wall, particularly the bud scars, is observed. While qualitative, this method can show clear differences in chitin deposition.[6]

  • Flow Cytometry: For a more quantitative analysis, the fluorescence of a large population of stained cells can be measured using a flow cytometer. The mean fluorescence intensity of the population is proportional to the average chitin content per cell.[1]

Visualizing Workflows and Pathways

To better illustrate the experimental processes and the cellular context of Ecm33 function, the following diagrams are provided.

G cluster_strain Strain Preparation cluster_assay Phenotypic Assays cluster_results Expected Results wt Wild-Type Strain stress Cell Wall Stress Sensitivity Assay wt->stress chitin Chitin Content Measurement wt->chitin phos Slt2 Phosphorylation (Western Blot) wt->phos mutant ecm33Δ Mutant mutant->stress mutant->chitin mutant->phos comp Complemented Strain (ecm33Δ + pECM33) comp->stress comp->chitin comp->phos res_wt Grows on stress media Normal chitin Basal Slt2-P stress->res_wt WT res_mut No growth on stress media High chitin High Slt2-P stress->res_mut Mutant res_comp Restored growth Normal chitin Basal Slt2-P stress->res_comp Comp. chitin->res_wt WT chitin->res_mut Mutant chitin->res_comp Comp. phos->res_wt WT phos->res_mut Mutant phos->res_comp Comp. CWI_Pathway cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus stress Cell Wall Stress (e.g., Calcofluor White) ecm33 Ecm33 stress->ecm33 affects sensors Wsc1, Mid2 stress->sensors pkc1 Pkc1 ecm33->pkc1 Deletion activates rho1 Rho1-GTP sensors->rho1 rho1->pkc1 bck1 Bck1 (MAPKKK) pkc1->bck1 mkk1_2 Mkk1/2 (MAPKK) bck1->mkk1_2 slt2 Slt2 (MAPK) mkk1_2->slt2 slt2_n Slt2-P slt2->slt2_n Phosphorylation & Nuclear Translocation rlm1 Rlm1 (TF) slt2_n->rlm1 response Cell Wall Gene Expression (e.g., CHS3) rlm1->response

References

Safety Operating Guide

Proper Disposal Procedures for EC33 Laboratory Waste

Author: BenchChem Technical Support Team. Date: November 2025

The responsible disposal of laboratory waste is paramount for ensuring personnel safety and environmental protection. For substances designated as EC33, which may refer to various chemical products, a comprehensive approach to waste management is essential. This guide provides detailed procedures for the proper disposal of this compound, adhering to standard laboratory safety protocols and regulatory requirements.

I. Core Principles of this compound Disposal

Before initiating any disposal process, it is crucial to consult the Safety Data Sheet (SDS) specific to the this compound product in use. The SDS will provide detailed information regarding the substance's hazards, handling, and disposal requirements. In the absence of a specific SDS, or for generic laboratory chemicals, the following general principles should be applied.

The primary goal is to minimize waste generation whenever possible.[1] When disposal is necessary, it must be conducted in a safe manner that prevents environmental contamination and complies with all relevant federal, state, and local regulations.[1][2]

II. This compound Waste Disposal Summary

The following table summarizes the key logistical and safety considerations for the disposal of this compound.

AspectProcedureRegulatory Considerations
Waste Identification Characterize the waste to determine if it is hazardous based on its properties (e.g., ignitability, corrosivity, reactivity, toxicity).Disposal methods are dictated by whether the waste is classified as hazardous under federal, state, and local regulations.[3][4]
Container Management Use a suitable, properly labeled container for waste collection. The container must be in good condition, compatible with the chemical, and kept closed except when adding waste.[3][4] Empty containers should be triple-rinsed with an appropriate solvent before disposal in regular trash; the rinsate must be collected as hazardous waste.[3][5]Containers must be labeled with the words "Hazardous Waste" and the full chemical name.[3]
Spill & Leak Management In case of a spill, move containers from the spill area.[1] Vacuum or sweep up the material and place it in a designated, labeled waste container.[1][2] Avoid creating dust.[1][2] Prevent the spilled material from entering soil, waterways, drains, and sewers.[1][2]Spills may need to be reported to environmental authorities depending on the quantity and nature of the substance.
Disposal Path Non-hazardous solid waste may be disposed of in the regular trash, provided it is in a tightly sealed container.[6] Hazardous waste must be disposed of through an approved waste disposal facility or a designated environmental health and safety (EHS) department.[1][3] Never dispose of hazardous chemicals down the drain.[3]Adhere to all local, state, and federal environmental control regulations for waste disposal.[1]
Personal Protective Equipment (PPE) Always wear appropriate PPE, including gloves, goggles, and a lab coat, when handling this compound waste. In case of dust formation, use respiratory protection.[1]Refer to Section 8 of the specific product's SDS for detailed PPE requirements.[1]

III. This compound Disposal Workflow

The following diagram illustrates the decision-making process and procedural steps for the proper disposal of this compound.

EC33_Disposal_Workflow cluster_prep Preparation & Collection cluster_disposal Disposal Path start Waste Generation (this compound Residue/Unused Product) consult_sds Consult Safety Data Sheet (SDS) start->consult_sds Step 1 identify_hazards Characterize Waste: Hazardous or Non-Hazardous? consult_sds->identify_hazards Step 2 select_container Select Appropriate, Compatible Waste Container identify_hazards->select_container Step 3 label_container Label Container: 'Hazardous Waste' + Chemical Name select_container->label_container Step 4 collect_waste Collect Waste in Designated Container label_container->collect_waste Step 5 is_hazardous Is Waste Hazardous? collect_waste->is_hazardous Step 6 non_haz_disposal Dispose in Regular Trash (Sealed Container) is_hazardous->non_haz_disposal No haz_disposal Arrange for Professional Disposal is_hazardous->haz_disposal Yes end Disposal Complete non_haz_disposal->end contact_ehs Contact Environmental Health & Safety (EHS) or Approved Waste Vendor haz_disposal->contact_ehs store_safely Store Safely in Satellite Accumulation Area contact_ehs->store_safely Await Pickup store_safely->end

Caption: A flowchart outlining the procedural steps for the safe and compliant disposal of this compound waste.

IV. Handling of Empty Containers

Proper management of empty containers is a critical aspect of laboratory waste disposal.

  • Triple Rinsing : Containers that held this compound should be triple-rinsed with a suitable solvent capable of removing the chemical residue.[3]

  • Rinsate Collection : The rinsate from this cleaning process must be collected and managed as hazardous waste.[3]

  • Final Disposal : After triple-rinsing and allowing the container to air dry, it can typically be disposed of in the regular trash.[3][5] Before disposal, any hazard labels on the container should be defaced.[5] Alternatively, rinsed containers can be reused for the accumulation of compatible waste, provided they are relabeled appropriately.[3]

By adhering to these procedures, researchers, scientists, and drug development professionals can ensure the safe and environmentally responsible disposal of this compound and other laboratory chemical waste, thereby fostering a culture of safety and regulatory compliance.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.